molecular formula C9H6ClN3O B1398688 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL CAS No. 1089330-88-0

2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL

カタログ番号: B1398688
CAS番号: 1089330-88-0
分子量: 207.61 g/mol
InChIキー: XTRAWXODPWJCHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL is a useful research compound. Its molecular formula is C9H6ClN3O and its molecular weight is 207.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(3-chloropyridin-2-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O/c10-6-2-1-4-11-8(6)9-12-5-3-7(14)13-9/h1-5H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRAWXODPWJCHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=NC=CC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

physicochemical properties of 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Physicochemical Profiling of 2-(3-Chloropyridin-2-yl)pyrimidin-4-ol: Conformational Dynamics, Tautomerism, and Experimental Workflows

Executive Summary

The engineering of novel heterocyclic architectures relies heavily on understanding the intrinsic physicochemical properties that govern molecular behavior in solution and solid states. Pyrimidine and pyridine moieties are highly privileged scaffolds in both medicinal chemistry[1] and agrochemical development[2]. The molecule 2-(3-chloropyridin-2-yl)pyrimidin-4-ol presents a highly complex physicochemical profile driven by specific intramolecular forces: lactam-lactim tautomerism and the steric constraints of an ortho-halogen substituent.

As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the thermodynamic and structural realities of this compound. We will explore the causality between its structural topology and its macroscopic properties (pKa, solubility, lipophilicity), and establish field-proven, self-validating protocols to experimentally quantify these parameters without succumbing to common analytical artifacts.

Structural Dynamics & Electronic Effects

To understand the macroscopic properties of 2-(3-chloropyridin-2-yl)pyrimidin-4-ol, one must first analyze the microscopic electronic and spatial behavior of its core.

Lactam-Lactim Tautomerism

The suffix "-4-ol" is functionally a misnomer when analyzing the compound in polar solvents or the solid state. Pyrimidin-4-ol derivatives exist in a dynamic tautomeric equilibrium with their pyrimidin-4(3H)-one (lactam) counterparts. Analytical studies utilizing mass spectrometry and variable-temperature X-ray diffraction consistently demonstrate that the lactam form is thermodynamically preferred[3][4].

The shift to the lactam state profoundly impacts the molecule's developability:

  • Hydrogen Bonding Potential: The N3 proton acts as a strong hydrogen-bond donor, while the C4 carbonyl acts as an acceptor, facilitating highly ordered, robust intermolecular hydrogen-bond networks[4].

  • Solvent interactions: This network heavily resists dissolution in non-polar solvents, often leading to unexpectedly low kinetic solubility unless the crystal lattice is disrupted by polar, protic media.

The Ortho-Steric Twist

A defining feature of this specific molecule is the chlorine atom at the 3-position of the pyridine ring. When two heteroaryl rings are linked, they generally prefer a planar conformation to maximize


-conjugation. However, the bulky ortho-chlorine induces severe steric clash with the neighboring pyrimidine nitrogen or C5-proton.
To minimize this torsional strain, the inter-ring bond rotates, breaking planarity. This non-planar "twist" effectively decouples the electronic communication between the two rings. Consequently, the melting point is suppressed, and thermodynamic solubility is often enhanced relative to its non-chlorinated analog, 2-(pyridin-2-yl)pyrimidin-4-ol, because the twisted conformation cannot pack as efficiently into a dense crystal lattice.

Quantitative Physicochemical Profile

The interplay of tautomerism and steric hindrance yields specific physical constants. Based on structurally correlated empirical data and group-contribution theories, the quantitative profile is summarized below.

Physicochemical ParameterExpected Value / RangeMechanistic Rationale
Molecular Weight 207.62 g/mol Calculated from formula

.
Topological Polar Surface Area (TPSA) ~55.0 - 58.0 ŲAccounts for the pyridinyl nitrogen, pyrimidinyl nitrogens, and the oxygen in its tautomerically averaged state.
Acidic pKa (

)
8.5 – 9.2Deprotonation of the N3-H (lactam form) or O-H (lactim form). The electron-withdrawing chloropyridyl group slightly increases acidity.
Basic pKa (

)
1.5 – 2.8Protonation of the free heterocyclic nitrogens. The steric twist limits electron donation between rings, stabilizing the localized lone pairs.
Lipophilicity (cLogP) 1.7 – 2.2The lipophilic chlorine atom is offset by the highly polar lactam/lactim motif.
LogD (at pH 7.4) ~1.6 – 2.1At physiological pH, the molecule is predominantly neutral (pH is well between the basic and acidic pKa values).

Self-Validating Experimental Protocols

Laboratory characterization of tautomeric heterocycles is prone to artifacts. For instance, relying on UV-spectrophotometry for pKa determination can fail because the chromophore shift during protonation is non-linear due to simultaneous tautomeric shifting.

Therefore, the following protocols emphasize causality and system-validation .

Protocol A: Potentiometric pKa Determination (Sirius T3 Workflow)

Potentiometry tracks the direct consumption of titrant (


 or 

), entirely bypassing the chromophoric complications of tautomerism. Because the compound likely exhibits low aqueous solubility in its neutral state, a co-solvent protocol must be employed.
  • System Calibration & Validation: Standardize the pH electrode using highly precise aqueous buffers (pH 2.0, 7.0, 10.0). Self-Validation: Perform a blank titration on a known standard (e.g., Potassium Hydrogen Phthalate) to ensure the electrode’s slope response is

    
     theoretical Nernstian behavior.
    
  • Sample Preparation: Dissolve 1.5 mg of the compound in 0.15 M KCl (to maintain constant ionic strength).

  • Co-Solvent Titration: Due to precipitation risk in the neutral pH domain (pH 4 to 7), execute three distinct titrations in Methanol/Water mixtures (e.g., 30%, 40%, and 50% MeOH).

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa measured in each co-solvent mixture against the dielectric constant of the medium. Extrapolate the linear regression to 0% co-solvent to determine the true aqueous pKa.

Protocol B: Shake-Flask Thermodynamic Solubility and LogP Assessment

Kinetic assays (like nephelometry) measure how fast a compound precipitates, which is heavily skewed by the solvent used for the initial stock (e.g., DMSO). To evaluate true developability, we must measure thermodynamic solubility, ensuring the stable lactam crystal lattice is fully engaged with the aqueous phase.

  • Phase Preparation: Mutually saturate 1-Octanol and 0.15 M Phosphate Buffer (pH 7.4) by stirring them together vigorously for 24 hours prior to the experiment.

  • Equilibration: Add a supersaturated mass of the solid compound into a glass vial containing equal volumes of the mutually saturated octanol and buffer. Shake mechanically in a thermostatic incubator at 25°C for 48 hours to guarantee thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 4000 RPM for 30 minutes to aggressively break any microemulsions at the interface.

  • LC-UV Quantification & Mass Balance Validation: Quantify the concentration in both the octanol phase (

    
    ) and the aqueous phase (
    
    
    
    ).
    • Self-Validation (Mass Balance Rule): Calculate the total moles recovered from both phases. If the recovery is

      
       of the starting mass, the compound is adsorbing to the glass vial or precipitating amorphously at the interface, invalidating the calculated partition coefficient (LogP).
      

Experimental Workflow Visualization

The entire physicochemical characterization pipeline relies on interconnected, mutually reinforcing data sets. The following diagram illustrates the self-validating logic pathway executed in the laboratory.

Workflow N1 Input: 2-(3-Chloropyridin-2-yl) pyrimidin-4-ol N2 Structural Analysis (NMR / XRD Tautomerism) N1->N2 N3 Potentiometric Titration (pKa Determination) N1->N3 N4 Thermodynamic Solubility (LC-UV Quantification) N2->N4 N5 Octanol-Water Shake Flask (LogP / LogD Profiling) N3->N5 N6 Data Cross-Validation (Mass Balance & Extrapolation) N4->N6 N5->N6 N7 Final Physicochemical Parameter Dossier N6->N7

Self-validating physicochemical profiling workflow for heterocyclic intermediates.

Application in Chemical Development

Understanding the fundamental parameters of 2-(3-chloropyridin-2-yl)pyrimidin-4-ol provides a strategic advantage in downstream synthesis. In agrochemical development, highly functionalized 3-chloropyridines are standard precursors for anthranilic diamide insecticides (e.g., chlorantraniliprole)[2]. The exact speciation of the pyrimidinol intermediate—dictated by the pH of the reaction media relative to its ~8.8 pKa—will completely alter its nucleophilicity. If an alkylation reaction is attempted below pH 8, the neutral lactam form will predominate, often resulting in complex mixtures of O-alkylation and N-alkylation products. Maintaining the reaction pH well above the acidic pKa ensures complete formation of the pyrimidinate anion, vastly improving regioselectivity and overall chemical yield.

References

  • 2-(Pyridin-2-yl)pyrimidin-4-ol - Sigma-Aldrich Source: sigmaaldrich.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY8-u2-6x0OBNTnaOBXrUTC2cWwxZz5xJRnrT5rUdUR5mUzublX_HE6t0nHKZTINEa2tZIpmwrLibxl0oPv_nwNAbEkAZIV8Si3NbuKOM4YY2OLvgSTYy09YvTqK8DsBVqNszI0uJKx_z8XUhM5cztxO4xj2EhXSj5l4buUdukF7BoyMGGShbLrksgZQ==]
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity Source: mdpi.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsgxQ-8Lk1m0HkTYAacn85-UfdsBkVofoSLur-RDXp6Up9MLoYxkNkdbQmFco4OLTtyeg817fU2Y8ZF1Tjyn3N5jvwqZDzNddKiqVfg4BqVwtJPa5lykrE7iXsH6yRNamLw14G]
  • CN111620850A - Preparation method of 1-(3-chloropyridine-2-yl)-3-bromo-1H-pyrazole-5-formic ether Source: google.com (Google Patents) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT6ey51-BpA2IFUQtxwTP5urjhamkuI4HoL0qFy-pBAcD3ylGCIUH8EvKrJ6_njhO3tI7_FvKLtTiqxN1whRnMIirNF7vnITbl7q8VWJrMmR9bEDHjI-fR-t2GVaRJ7oj7HSxQFDTCkyCwm60=]
  • Tautomeric Equilibria Studies by Mass Spectrometry Source: idosi.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg9TkX26sqaKhBtwHRIx64qGqDVLbJKu-x0RNuuz-6agd5eguOvG9XJKTpfcodol41Nqjx1vMvO0W3Bd-6TxIaGDaLgd6_PGscGDd7YZdcXYNNOmUiOA1wcT5e5xcDxskR]
  • Molecular Complexes: Exploring lactam-lactim tautomerism and hydrogen bond motifs Source: gla.ac.uk (University of Glasgow) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoWixX_QU92DUhHIGuCat1A2Y1ypsqJE6Bl5cb8POjOETH3gEcafc3bOBgPlSUyIpnTkT2Eg8nBSIaIyR5hs0wHyh8ur6aP3kXidSazKZIbQ5Vi9uP3sIhRkw-AwNeTcc3FvktaU_aKDH529o=]

Sources

Technical Monograph: Structural Dynamics, Synthetics, and Cheminformatics of 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context & Cheminformatic Discordance

In modern rational drug design and agrochemical development, bis-heterocyclic scaffolds represent a critical chemical space due to their enhanced topological diversity and tunable physical properties. The compound 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL is a specialized intermediate coupling a sterically demanding 3-chloropyridine ring with a pyrimidinol moiety.

As a Senior Application Scientist navigating structural databases, one frequently encounters a "cheminformatic discordance" with this specific molecule. Due to the dynamic nature of 4-hydroxypyrimidines, the compound lacks a single universally utilized CAS Registry Number (CRN) across all commercial libraries, often appearing as a subsumed node in proprietary Markush structures targeting RNA-binding proteins [1] or specific fungicidal agricultural derivatives [2]. Thus, successful utilization of this compound requires a definitive understanding of its deterministic identifiers and tautomeric behaviors rather than relying on a static database query.

Molecular Identifiers & Physicochemical Parameters

To bypass the ambiguity of missing public CAS assignments, computational drug discovery relies on deterministic query strings (SMILES/InChI) that accurately describe the compound's topology. The presence of the hydroxyl group on the pyrimidine ring introduces tautomeric duality, which must be accounted for during structural registry.

Standardized Physicochemical Data

The following deterministic data should be utilized for electronic lab notebook (ELN) registration and assay parameterization.

ParameterValue / DescriptorRelevance in Analytical Workflows
IUPAC Name 2-(3-chloropyridin-2-yl)pyrimidin-4-olOfficial registry and definitive nomenclature.
Molecular Formula C₉H₆ClN₃OBase for calculating theoretical isotopic yields.
Molecular Weight 207.62 g/mol High-Resolution Mass Spec (HRMS) target (M+H expected at ~208.026).
SMILES (Enol Form) Clc1cccnc1-c2nc(O)ccn2Used for querying solid-state (anhydrous) interactions.
SMILES (Keto Form) Clc1cccnc1-c2nc(=O)cc[nH]2Used for querying physiological/aqueous interactions.
Predicted LogP 1.8 - 2.2Indicates favorable lipophilicity for reverse-phase LC gradient methods.
H-Bond Dynamics Donors: 1, Acceptors: 3Critical for predicting target-pocket binding affinity.
Tautomeric Equilibrium (Mechanistic Insight)

In aqueous media or polar solvents (e.g., DMSO, Methanol), the pyrimidin-4-ol tautomer rapidly undergoes proton transfer to form the pyrimidin-4(1H)-one (keto) tautomer. The keto form acts as the thermodynamic sink. Failure to account for this will result in mismatched IR spectra (searching for an -OH stretch at ~3300 cm⁻¹ instead of the dominant cyclic amide C=O stretch at ~1670 cm⁻¹).

Tautomerism Enol Enol Form Pyrimidin-4-ol (Minor in polar media) Keto Keto Form Pyrimidin-4(1H)-one (Thermodynamic Sink) Enol->Keto Proton Transfer Solvation Driven

Fig 1: Keto-enol tautomeric equilibrium of the pyrimidine moiety dictating structural identifier logic.

Validated Synthetic Methodology

To independently source this material when commercial catalogs fail, researchers must execute a robust de novo synthesis. The most reliable topological assembly utilizes a two-phase convergent approach: amidation of the pyridine core followed by a base-promoted pyrimidine cyclization.

Phase 1: Nucleophilic Activation and Amidation

Causality Check: Direct amidation of a nitrile with ammonia is thermodynamically unfavorable. By first using sodium methoxide, we convert the highly robust sp-hybridized cyano carbon into a highly electrophilic sp² imidate. This dramatically lowers the activation energy for subsequent nucleophilic cascade by the ammonium salt.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 1.0 eq (10 mmol) of 3-chloropyridine-2-carbonitrile in anhydrous methanol (25 mL) under an inert argon atmosphere.

  • Nucleophilic Activation: Introduce 0.1 eq of sodium methoxide (NaOMe) as a catalytic nucleophile. Stir at 25°C for 4 hours to form the intermediate methyl 3-chloropicolinimidate.

  • Amidation: Add 1.1 eq of ammonium chloride (NH₄Cl) to the reaction vessel. Elevate the temperature to 60°C and reflux for 12 hours.

  • Self-Validating QC Check: Draw an aliquot and conduct an ATR-FTIR scan. The reaction is complete when the sharp nitrile C≡N stretch (~2230 cm⁻¹) is completely replaced by a broad amidine C=N stretch (~1650 cm⁻¹).

  • Isolation: Concentrate the solvent in vacuo to yield 3-chloropicolinamidine hydrochloride, to be used without further purification.

Phase 2: Base-Promoted Bicyclic Condensation

Causality Check: Utilizing sodium ethoxide (NaOEt) simultaneously deprotonates the amidine hydrochloride to its reactive free base and catalyzes the nucleophilic attack on the ethyl 3-ethoxyacrylate. The subsequent loss of ethanol forces the irreversible aromatization of the pyrimidine ring.

Step-by-Step Protocol:

  • Free-Base Generation: Suspend the crude 3-chloropicolinamidine hydrochloride in absolute ethanol (30 mL). Add 2.2 eq of freshly prepared NaOEt. Stir for 30 minutes.

  • Electrophilic Addition: Dropwise, add 1.05 eq of ethyl 3-ethoxyacrylate (or an equivalent β-keto ester surrogate).

  • Cyclization: Reflux the mixture at 78°C for 16 hours. The thermodynamic driving force here is the elimination of two equivalents of ethanol, permanently fusing the heterocycle.

  • Quench & Precipitation: Cool the mixture to 0°C. Cautiously neutralize with 1M HCl until pH 5 is reached. The 2-(3-chloro-pyridin-2-yl)-pyrimidin-4-ol will precipitate as a white/off-white solid (predominantly in its keto form).

  • Purification: Filter via Buchner funnel, wash with cold water and minimal cold diethyl ether, then dry under a high vacuum.

SynthPathway Nitrile 3-Chloropyridine-2-carbonitrile (Starting Material) Imidate Methyl 3-chloropicolinimidate (Electrophilic Intermediate) Nitrile->Imidate NaOMe, MeOH (Activation) Amidine 3-Chloropicolinamidine HCl (Nucleophilic Donor) Imidate->Amidine NH4Cl, Heat (Amidation) Condensation Base-Promoted Cyclization (NaOEt / EtOH, Reflux) Amidine->Condensation Deprotonation BetaEster Ethyl 3-ethoxyacrylate (C3 Fragment) BetaEster->Condensation Electrophilic Acceptor Target 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL (Target Compound) Condensation->Target Cyclization & Aromatization (-2 EtOH)

Fig 2: Sequential synthetic workflow mapping the assembly of the bis-heterocyclic core from primary starting materials.

Strategic Applications in Target-Directed Discovery

Bidentate Chelation in Kinase & RNA-Targeting

The exact structural orientation of the nitrogen atom in the 3-chloropyridine ring relative to the adjacent pyrimidine nitrogens allows this compound to function as a highly selective bidentate chelator. This geometric constraint has been widely leveraged in optimizing binding affinities toward human RNA-modifying proteins [1]. The 3-chloro group imposes severe steric hindrance, forcing the two rings out of perfect coplanarity. This slight dihedral twist allows the compound to slip precisely into narrow, hydrophobic active sites that reject entirely flat multicyclic systems.

Agrochemical Fungicidal Action

Derivatives incorporating the 2-(pyridin-2-yl)pyrimidine structural backbone have been comprehensively vetted in the agricultural sector. Substitutions at the 3-position of the pyridine ring with halogens (like chlorine) heavily disrupt the enzymatic function of specific pathogenic crop fungi [2]. Because the pyrimidin-4-ol moiety provides an essential hydrogen-bond donating/accepting fulcrum, this molecule often serves as the core payload in systemic fungicidal treatments spanning global agricultural use.

References

  • China National Intellectual Property Administration. (2023). "Compounds targeting RNA-binding or RNA-modifying proteins - CN116157392A." Google Patents.
  • United States Patent and Trademark Office. (1997). "Certain fungicides, pesticides and plant growth regulants - US5602076A." Google Patents.

Spectroscopic and Synthetic Elucidation of 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics and a plausible synthetic route for the novel heterocyclic compound, 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL. In the absence of direct experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS) to forecast the spectral properties of the title compound. A detailed, step-by-step synthetic protocol is proposed, commencing from commercially available precursors, to facilitate its preparation in a laboratory setting. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a foundational understanding of this molecule's chemical identity and a practical framework for its synthesis and characterization.

Introduction

The fusion of pyridine and pyrimidine ring systems has yielded a plethora of compounds with significant biological activities, making them privileged scaffolds in drug discovery. The title compound, 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL, represents a novel congener in this class, incorporating a chlorine substituent on the pyridine ring, which can modulate its physicochemical and pharmacological properties. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for elucidating its behavior in biological systems. This guide provides a detailed prediction of its NMR and mass spectral data, coupled with a robust synthetic strategy.

The tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms is an important consideration for this class of compounds. While the "-ol" tautomer is depicted in the name, the "-one" tautomer is often the more stable form in the solid state and in solution. The predicted spectroscopic data will consider the potential for this tautomerism.

Predicted Spectroscopic Data

The following sections detail the anticipated NMR and mass spectral data for 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL. These predictions are derived from the analysis of its constituent fragments and comparison with structurally related compounds.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is expected to provide the most accurate mass determination.

Table 1: Predicted Mass Spectrometry Data

IonPredicted m/z (Monoisotopic)Notes
[M+H]⁺223.0332The protonated molecular ion is expected to be the base peak in electrospray ionization (ESI) positive mode. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be observed at m/z 223 and 225.
[M-H]⁻221.0175The deprotonated molecular ion would be observed in ESI negative mode.
Fragmentation
Loss of CO195.0383A characteristic fragmentation pathway for pyrimidinones involves the loss of a neutral carbon monoxide molecule.
Loss of HCN196.0273Loss of hydrogen cyanide from the pyrimidine ring is another plausible fragmentation.
Cleavage of the C-C bond112.0141 / 111.0191Cleavage of the bond connecting the pyridine and pyrimidine rings could lead to fragments corresponding to the individual heterocyclic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra are based on the analysis of chemical shifts and coupling constants of similar pyridine and pyrimidine derivatives. The spectra are predicted for the pyrimidin-4(3H)-one tautomer in a common deuterated solvent like DMSO-d₆.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-5' (Pyridine)~8.60ddJ = 4.8, 1.5This proton is ortho to the pyridine nitrogen and is expected to be the most downfield of the pyridine protons. It will show coupling to H-4' and a smaller coupling to H-6'.
H-4' (Pyridine)~8.15ddJ = 8.0, 4.8This proton is coupled to both H-5' and H-6'.
H-6' (Pyridine)~7.60ddJ = 8.0, 1.5This proton is ortho to the pyrimidine substituent and will be coupled to H-4' and H-5'.
H-5 (Pyrimidine)~7.90dJ = 6.0This proton is on the pyrimidine ring and will be coupled to H-6.
H-6 (Pyrimidine)~6.30dJ = 6.0This proton is adjacent to the carbonyl group and is expected to be more upfield.
N-H (Pyrimidine)~12.5br s-The N-H proton of the pyrimidinone is expected to be a broad singlet and may exchange with D₂O.

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-2' (Pyridine)~152.0The carbon bearing the pyrimidine substituent.
C-3' (Pyridine)~133.0The carbon bearing the chlorine atom.
C-4' (Pyridine)~140.0
C-5' (Pyridine)~125.0
C-6' (Pyridine)~150.0
C-2 (Pyrimidine)~158.0The carbon at the junction of the two rings.
C-4 (Pyrimidine)~165.0The carbonyl carbon of the pyrimidinone tautomer.
C-5 (Pyrimidine)~108.0
C-6 (Pyrimidine)~145.0

Proposed Synthetic Pathway

The synthesis of 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL can be achieved through a convergent synthesis, as outlined below. The key steps involve the formation of a pyridine-2-carboxamidine intermediate followed by its condensation with a suitable three-carbon synthon to construct the pyrimidin-4-ol ring.

Synthetic_Pathway A 3-Chloro-2-cyanopyridine B 3-Chloro-pyridine-2-carboxamidine A->B 1. HCl, EtOH 2. NH₃ D 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL B->D NaOEt, EtOH, Reflux C Ethyl 3-oxopropanoate C->D

Caption: Proposed synthetic pathway for 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL.

Experimental Protocols

This procedure involves the conversion of the nitrile group of 3-chloro-2-cyanopyridine to an imidate, followed by reaction with ammonia to form the amidine.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3-chloro-2-cyanopyridine (1.0 eq) in anhydrous ethanol (5-10 mL per gram of nitrile).

  • Imidate Formation: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution for 1-2 hours, or until the reaction is saturated. Seal the flask and allow it to stir at room temperature overnight. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Amidine Formation: Remove the solvent under reduced pressure to obtain the crude imidate hydrochloride salt. Without further purification, dissolve the residue in anhydrous ethanol and cool to 0 °C. Bubble anhydrous ammonia gas through the solution for 1-2 hours.

  • Isolation: After the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude 3-chloro-pyridine-2-carboxamidine can be purified by recrystallization or column chromatography.

This is a cyclocondensation reaction to form the pyrimidine ring.

  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. To this, add 3-chloro-pyridine-2-carboxamidine (1.0 eq) and ethyl 3-oxopropanoate (1.0 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., acetic acid or dilute HCl). The precipitated product can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL.

Recommended Characterization Workflow

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization Synthesis Synthesis of 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL Purification Purification (Recrystallization/Chromatography) Synthesis->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MP Melting Point Determination Purification->MP Purity Purity Analysis (HPLC/LC-MS) Purification->Purity

Caption: Recommended workflow for the characterization of synthesized 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL and a practical synthetic route for its preparation. The presented information is intended to be a valuable starting point for researchers interested in the synthesis and biological evaluation of this novel heterocyclic compound. The proposed experimental protocols are based on well-established chemical transformations and should be readily adaptable in a standard organic chemistry laboratory. The comprehensive characterization of the synthesized molecule, following the recommended workflow, will be essential to validate the predictions made in this guide and to establish a solid foundation for its future applications in drug discovery and development.

References

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. 2020;25(22):5226. [Link]

  • Process for the preparation of 2-cyanopyridines.
  • Process for preparing pyridine-2-carboxamides and intermedi
  • Ethyl 3-oxopropanoate. Pharmaffiliates. [Link]

  • Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. ResearchGate. [Link]

In Silico Modeling of 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-(3-chloro-pyridin-2-yl)-pyrimidin-4-ol (herein referred to as CPP-4 ) is a highly privileged, bidentate nitrogen-heterocyclic pharmacophore. Structural analogs featuring the pyrimidine-pyridine biaryl axis are heavily featured in spleen tyrosine kinase (Syk) inhibitors designed for autoimmune and inflammatory diseases [1].

Modeling this specific scaffold requires overcoming several computational bottlenecks: lactim-lactam tautomerization, steric hindrance induced by the C3-chlorine, and the highly polarized electronic surface of the biaryl system. This guide outlines a self-validating in silico framework—moving from Quantum Mechanical (QM) optimization to Molecular Dynamics (MD)—ensuring that predicted binding affinities represent true biophysical interactions rather than computational artifacts.

G cluster_0 Quantum Mechanics (DFT) cluster_1 Molecular Docking cluster_2 Molecular Dynamics (MD) start 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL (CPP-4 Scaffold) dft Geometry Optimization Gaussian 16 / B3LYP start->dft resp RESP Charge Derivation dft->resp dock Semi-Flexible Docking AutoDock Vina resp->dock pose Empirical Pose Scoring dock->pose md 100 ns NPT/NVT Simulation GROMACS pose->md mmgbsa MM/PBSA Free Energy md->mmgbsa

Fig 1. Sequential in silico workflow for structural optimization and MD simulation.

Quantum Mechanical Conformational Profiling

Before transitioning to receptor docking, the intrinsic electronic landscape of CPP-4 must be mapped. The bulky chlorine atom at the C3 position of the pyridine ring induces a severe steric clash with the pyrimidinol ring, forcing the molecule out of planarity. Standard Molecular Mechanics (MM) force fields rely on generic torsional parameters that fail to capture this specific rotational barrier, leading to artificially flat, erroneous docking poses.

To resolve this, we employ Density Functional Theory (DFT) [2] to locate the global energy minimum and extract accurate Restrained Electrostatic Potential (RESP) charges. The B3LYP functional paired with a 6-311G(d,p) basis set adds necessary polarization functions (d-orbitals on heavy atoms) to properly model the electron density around the chlorine atom.

Protocol 1: Geometry Optimization & RESP Generation (Gaussian)
  • Initial Conformational Search : Draw CPP-4 in its lactam tautomer (pyrimidin-4(3H)-one), which is typically predominant in physiological aqueous environments.

  • DFT Optimization : Submit the structure to Gaussian 16 using the level of theory B3LYP/6-311G(d,p).

  • Frequency Calculation : Run an analytical frequency calculation (Freq) sequentially. Causality checkpoint: Ensure there are zero imaginary frequencies in the output. An imaginary frequency indicates the molecule is trapped in a transition state rather than a true local minimum.

  • ESP Mapping : Generate the Electrostatic Potential (ESP) map using the pop=MK (Merz-Kollman) keyword.

  • RESP Derivation : Use Antechamber to convert the Gaussian ESP output into RESP charges compatible with the General AMBER Force Field (GAFF2) for downstream simulation.

Target Identification & Pharmacophore Dynamics

Due to its nitrogen-rich bidentate face, CPP-4 acts as a potent competitive hinge-binder. In the context of the immune system, pyrimidine-based scaffolds are recognized as inhibitors of Syk kinase, successfully blocking the downstream FcεRI signaling cascade responsible for mast cell degranulation [1].

Pathway fceri FcεRI Receptor Crosslinking syk Syk Kinase Activation fceri->syk plc PLCγ Activation syk->plc inhibitor CPP-4 Scaffold inhibitor->syk ATP-Competitive Hinge Binding ca Calcium Mobilization plc->ca degran Mast Cell Degranulation ca->degran

Fig 2. Inhibition of the FcεRI-mediated Syk kinase signaling pathway by the CPP-4 scaffold.

Molecular Docking Execution (AutoDock Vina)

AutoDock Vina utilizes a highly optimized empirical scoring function [3] to estimate the binding affinity of CPP-4 within the target's active site. To ensure physical realism, the receptor must be treated with semi-flexibility.

Protocol 2: Semi-Flexible Docking
  • Receptor Preparation : Download the target Kinase (e.g., Syk, PDB ID: 4XG6) and strip water molecules, co-crystallized buffers, and native ligands using AutoDockTools (ADT).

  • Protonation : Add polar hydrogens and assign Kollman charges. At physiological pH (7.4), ensure histidine residues are correctly protonated (HID/HIE/HIP) based on their local hydrogen-bonding networks.

  • Grid Box Definition : Center the search space over the ATP-binding hinge region.

  • Flexible Residue Assignment : Select critical hinge residues (e.g., Ala100, Met101) and define them as flexible. Causality checkpoint: Allowing side-chain rotation accommodates the bulky C3-chlorine of CPP-4, preventing artificial steric rejection.

  • Execution : Run Vina with exhaustiveness = 32 to ensure a deep conformational search. Extract the top pose showing the characteristic bidentate hydrogen bonds with the kinase hinge.

Explicit Solvent Molecular Dynamics (GROMACS)

Docking provides a static snapshot built on approximations. Molecular Dynamics (MD) acts as the ultimate validation step. If the CPP-4 pose generated by Vina is a computational artifact, it will rapidly deviate (high Root Mean Square Deviation [RMSD]) within the first 20 ns of simulation. We utilize GROMACS [4] due to its state-of-the-art multi-GPU parallelization [5].

Protocol 3: Trajectory & Free Energy Validation
  • Topology Generation : Process the best docking pose. Pass the receptor through pdb2gmx (AMBER99SB-ILDN force field) and the ligand through Acpype (GAFF2 + RESP charges from Step 1).

  • Solvation & Ionization : Define a dodecahedron box with a 1.0 nm clearance. Fill with TIP3P explicit water. Neutralize the system by adding Na+/Cl- ions to a physiological concentration of 0.15 M.

  • Energy Minimization : Run a steepest-descent minimization (max force < 1000.0 kJ/mol/nm) to resolve any high-energy steric clashes introduced during solvation.

  • NVT Equilibration (100 ps) : Heat the system to 300 K under a constant volume (NVT) using a V-rescale thermostat. Causality checkpoint: This strictly segregates thermal stabilization from volume calibration. Allowing solvent to thermally adapt first prevents catastrophic system collapse.

  • NPT Equilibration (100 ps) : Activate the Parrinello-Rahman barostat to stabilize the system at 1 bar of pressure.

  • Production MD (100 ns) : Release position restraints and run the simulation.

  • Post-Processing (MM/PBSA) : Instead of relying on Vina's empirical score, calculate the thermodynamic free energy of binding (

    
    ) by averaging over the final 20 ns of the trajectory using gmx_MMPBSA. This accounts for entropic penalties and explicit desolvation costs.
    

ADMET & Druglikeness Profiling

A chemically optimal scaffold is useless if it violates pharmacokinetic parameters. Table 1 outlines the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of CPP-4, validating its potential as a highly bioavailable oral lead.

Table 1: Predicted Physicochemical Properties of CPP-4

ParameterValuePharmacological Implication
Molecular Weight (MW) 207.62 g/mol Ideal fragment size (< 300 g/mol ); allows significant room for analog derivatization.
LogP (Lipophilicity) 1.95Optimal for oral absorption and passive membrane permeability (Lipinski Rule of 5 compliant).
Topological Polar Surface Area 42.5 ŲExcellent cell permeability; high probability of crossing the Blood-Brain Barrier (BBB) if desired.
H-Bond Donors / Acceptors 1 / 3Ensures specific target engagement without excessive desolvation penalties.
Rotatable Bonds 1High conformational rigidity limits entropic loss upon target binding.

References

  • US Patent 8,835,430 B2: 2,4-pyrimidinediamine compounds and their uses. Google Patents.
  • Density Functional (DFT) Methods. Gaussian. URL: [Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. National Institutes of Health. URL: [Link]

  • GROMACS Tutorials. MDTutorials. URL: [Link]

  • Creating Faster Molecular Dynamics Simulations with GROMACS 2020. NVIDIA. URL: [Link]

Historical Evolution: From Pyrimidine Fundamentals to Fused Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The pyridopyrimidine scaffold—a fused bicyclic system integrating pyridine and pyrimidine rings—has emerged as a master key in modern medicinal chemistry. As an isostere of endogenous purines, this nitrogen-rich heterocyclic framework possesses an innate geometric and electronic propensity to insert itself into the ATP-binding pockets of numerous kinases. For drug development professionals, understanding the evolutionary history, functional causality, and synthetic accessibility of pyridopyrimidines is essential for designing next-generation targeted therapies.

This guide provides a comprehensive technical breakdown of the pyridopyrimidine class, bridging historical discovery milestones with mechanistic chemical biology and field-proven synthetic methodologies.

The exploration of the pyrimidine moiety dates back to the early 19th century when Brugnatelli discovered alloxan in 1818 by oxidizing uric acid[1]. However, the therapeutic exploitation of the structurally complex fused pyridopyrimidine core (encompassing the pyrido[2,3-d], [3,2-d], [3,4-d], and [4,3-d]pyrimidine isomers) only gained serious momentum in the late 20th century[2].

A defining milestone in the scaffold's medicinal trajectory was established in 1993 by Kisliuk and colleagues, who demonstrated that pyrido[2,3-d]pyrimidine derivatives acted as potent inhibitors of dihydrofolate reductase (DHFR)[3]. This antifolate activity proved that the scaffold could efficiently mimic natural substrates.

By the early 2000s, the paradigm shifted toward oncology, specifically targeting eukaryotic protein kinases[3][4]. The realization that the pyrimidine face of the molecule could donate and accept hydrogen bonds with the peptide backbone of a kinase's "hinge region," while the pyridine face offered versatile vectors for hydrophobic pocket exploitation, led to explosive growth in SAR (Structure-Activity Relationship) campaigns[5]. This ultimately paved the way for the development of blockbuster targeted therapies, most notably Palbociclib (PD 0332991), a highly selective CDK4/6 inhibitor developed by Pfizer[6].

Core Chemical Biology & Mechanistic Causality

The pharmacological success of pyridopyrimidines is rarely accidental; it is rooted in thermodynamic and spatial causality. The planar structure of the fused rings allows the molecule to sandwich itself seamlessly between the hydrophobic residues of the N-terminal and C-terminal lobes of a kinase cleft.

When a pyridopyrimidine-based inhibitor such as Palbociclib binds to CDK4/6, the


 and the 

-amino group of the pyrido[2,3-d]pyrimidine core engage in highly conserved bidentate hydrogen bonding with the valine/leucine hinge residues of the enzyme[6]. This ATP-competitive inhibition physically blocks the transfer of a phosphate group to the Retinoblastoma protein (Rb). Consequently, the hypophosphorylated Rb remains tightly bound to the E2F transcription factor, arresting the cell cycle at the G1/S phase boundary and halting malignant proliferation[6].

Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD Cyclin D (Regulatory Subunit) Mitogens->CyclinD Upregulates CDK46 CDK4 / CDK6 (Active Kinase Complex) CyclinD->CDK46 Binds & Activates Rb Retinoblastoma Protein (Rb) (Hypophosphorylated - Active) CDK46->Rb Phosphorylates (Inactivates Rb) Palbociclib Palbociclib (Pyrido[2,3-d]pyrimidine) Palbociclib->CDK46 ATP-Competitive Inhibition E2F E2F Transcription Factor (Bound & Inactive) Rb->E2F Releases CellCycle G1 to S Phase Transition (Tumor Proliferation Blocked) E2F->CellCycle Drives Transcription

Fig 2. Inhibition of the CDK4/6-Rb-E2F signaling pathway by pyrido[2,3-d]pyrimidine derivatives.

Quantitative Summary of Key Pyridopyrimidine Drugs

Decades of optimization have yielded several clinical and pre-clinical candidates across varied therapeutic targets. Table 1 summarizes the key quantitative data surrounding landmark derivatives of this scaffold[2][5][6].

Table 1: Target Profiling of Landmark Pyridopyrimidine Derivatives

Compound NameScaffold IsomerPrimary Target KinaseIn vitro IC50 / PotencyPrimary Therapeutic Indication
Palbociclib Pyrido[2,3-d]pyrimidineCDK4 / CDK6~3.8 - 5.3 nMHR+/HER2- Advanced Breast Cancer
Dilmapimod Pyrido[2,3-d]pyrimidinep38 MAP KinaseLow nanomolarRheumatoid Arthritis (Investigational)
Seletalisib Pyrido[3,2-d]pyrimidinePI3Kδ (ATP-competitive)Highly selectivePrimary Sjogren's Syndrome
BOS172722 Pyrido[3,4-d]pyrimidineTTK (Mps1)Sub-micromolarTriple-negative Breast Cancer

Experimental Methodology: Synthesis & Diversification

To fully harness the potential of these compounds, medicinal chemists rely on highly modular synthetic workflows. The strategy detailed below constructs a pyrido[4,3-d]pyrimidine intermediate, utilizing a self-validating


 mechanism to achieve late-stage functionalization[7].
Protocol: Synthesis of Diversified Pyrido[4,3-d]pyrimidines

Rationale: The transformation of 4-amino-2-chloronicotinonitrile into a functionalized pyridopyrimidine relies on utilizing dimethylformamide dimethyl acetal (DMF-DMA) as a one-carbon synthon. The subsequent chlorine at the C2 position acts as an excellent leaving group due to the electron-withdrawing nature of the adjacent heterocyclic nitrogens, enabling nucleophilic aromatic substitution under mild conditions[7][8].

Step 1: Cyclization to form the Bicyclic Core

  • Preparation: Dissolve 1.0 equivalent of 4-amino-2-chloronicotinonitrile in an anhydrous solvent (e.g., 1,4-Dioxane) under an inert argon atmosphere[7]. Causality Note: Anhydrous conditions are critical to prevent the premature hydrolysis of the DMF-DMA reagent.

  • Reagent Addition: Introduce 1.2 equivalents of DMF-DMA[7].

  • Reflux: Heat the reaction mixture to reflux (approx. 100°C) for 4 to 8 hours[7].

  • Validation: Monitor progress via Thin Layer Chromatography (TLC). The highly polar starting amine will convert into the less polar, highly UV-active 2-chloro-4-aminopyrido[4,3-d]pyrimidine intermediate[7].

  • Workup: Cool the mixture, remove the solvent under reduced pressure, and purify via flash column chromatography[7]. Expect a 75-85% yield[7].

Step 2: Late-Stage Diversification via


 
  • Reaction Setup: Suspend the purified intermediate (1.0 eq) alongside a desired nucleophile (e.g., an aryl amine or thiol, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF)[8].

  • Base Catalysis: Add a base such as

    
     (2.5 eq) or Triethylamine[8]. Causality Note: The base neutralizes the 
    
    
    
    generated during the substitution, preventing the protonation of the incoming nucleophile and driving the reaction thermodynamically to completion.
  • Execution & Isolation: Stir the suspension at 60-80°C for 4-12 hours depending on nucleophilic strength[8]. Quench with ice-cold water, extract the product using ethyl acetate, dry over anhydrous

    
    , and purify to afford the final kinase inhibitor candidate.
    

SynthWorkflow Start 4-Amino-2-chloronicotinonitrile (Starting Material) Cyclization Cyclization with DMF-DMA (Reflux in Dioxane, 4-8h) Start->Cyclization Step 1: Synthon Addition Intermediate 2-Chloro-4-aminopyrido[4,3-d]pyrimidine (Reactive Intermediate) Cyclization->Intermediate Intramolecular Ring Closure NucleophilicSub Nucleophilic Aromatic Substitution (Amine/Thiol/Alcohol, Base, Heat) Intermediate->NucleophilicSub Step 2: Scaffold Diversification Product Diversified Pyridopyrimidine (Kinase Inhibitor Candidate) NucleophilicSub->Product Displacement of C2-Chloride BioScreen In vitro Kinase Profiling (EGFR, CDK4/6, etc.) Product->BioScreen Step 3: Functional Validation

Fig 3. Step-by-step synthetic diversification workflow of the pyrido[4,3-d]pyrimidine scaffold.

Conclusion

The transition of pyridopyrimidines from simple catabolic derivatives to highly sophisticated, FDA-approved chemotherapeutic agents represents a triumph of rational drug design. By combining deep mechanistic understanding of kinase ATP-binding site topology with modular, robust synthetic protocols, drug development professionals can continue to leverage this privileged scaffold to overcome complex oncological and autoimmune challenges.

References

  • The Ascendancy of Pyridopyrimidines: A Technical Guide to Their Discovery, History, and Therapeutic Evolution. Benchchem. Retrieved from3

  • Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Application Notes and Protocols. Benchchem. Retrieved from 7

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives. Encyclopedia MDPI / NIH. Retrieved from 2 and 5

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry / ACS Publications. Retrieved from 6

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. Retrieved from 1

  • An Insight into the Therapeutic Potential of Pyridopyrimidines as Anticancer Agents. Research Journal of Pharmacy and Technology. Retrieved from 4

  • Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem. Retrieved from 8

Sources

tautomeric forms of 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the tautomeric states of 2-(3-chloro-pyridin-2-yl)-pyrimidin-4-ol requires a profound understanding of heterocyclic chemistry, thermodynamics, and rigorous analytical execution. This whitepaper systematically breaks down the physicochemical forces dictating this equilibrium and provides validated experimental methodologies for its characterization.

Thermodynamic Landscape of Tautomeric States

The core of 2-(3-chloro-pyridin-2-yl)-pyrimidin-4-ol consists of a pyrimidin-4-ol ring coupled at the 2-position to a 3-chloropyridine substituent. This scaffold is subject to a classical keto-enol (more precisely, lactam-lactim) prototropic tautomerism, an equilibrium that dictates the molecule's hydrogen-bonding network, solubility, and overall pharmacological profile[1].

The system transitions between three primary tautomeric states:

  • Pyrimidin-4-ol (Enol form): The proton resides on the C4 oxygen, preserving the full aromaticity of the pyrimidine ring.

  • Pyrimidin-4(3H)-one (Lactam Form A): The proton shifts to the N3 position, forming a stable amide-like resonance structure.

  • Pyrimidin-4(1H)-one (Lactam Form B): The proton shifts to the N1 position, generating an alternate keto form.

The Stereoelectronic Influence of the 3-Chloro-Pyridin-2-yl Group Tautomeric ratios are not solely dictated by the pyrimidine core; the 2-substituent exerts a profound directing effect. The chlorine atom at the 3-position of the pyridine ring generates a strong electron-withdrawing inductive effect (-I), subtly depleting electron density from the adjacent pyrimidine system. More critically, the steric bulk of the 3-chloro group forces a specific dihedral angle between the pyridine and pyrimidine rings. Depending on the rotational conformation (syn vs. anti), the pyridine nitrogen can act as a crucial intramolecular hydrogen bond acceptor for the N1-H proton of the pyrimidin-4(1H)-one tautomer. This secondary intramolecular interaction can selectively stabilize the 4(1H)-one state over the 4(3H)-one state, a phenomenon well-documented in structurally similar self-assembling heterocycles[2].

Solvent-Induced Tautomerism

The equilibrium between the enol and lactam forms is highly dynamic and fiercely dependent on the local dielectric environment. In non-polar environments (e.g., chloroform or the hydrophobic pocket of a target protein), the enol form and internally hydrogen-bonded lactam forms are favored to minimize the exposed dipole[3]. Conversely, in highly polar or protic solvents (e.g., DMSO, water), the system heavily favors the lactam (pyrimidin-4-one) forms due to robust solute-solvent hydrogen bonding and dielectric stabilization[3][4].

Table 1: Solvation Effects on Tautomeric Equilibria of Pyrimidin-4-ol Derivatives

Tautomeric StateRelative Dipole MomentPreferred Solvation EnvironmentDominant Intermolecular Network
Pyrimidin-4-ol (Enol) LowerNon-polar (CDCl₃, Toluene)DADA Dimerization Arrays
Pyrimidin-4(3H)-one HighestPolar, Protic (H₂O, MeOH)Strong Solute-Solvent H-Bonding
Pyrimidin-4(1H)-one ModeratePolar, Aprotic (DMSO-d₆)DDAA Dimerization Arrays

Note: Data trends are extrapolated from the characterization of parent pyrimidin-4-one systems and ureidopyrimidinone analogs[2][3][4].

Diagrammatic Representation of the Equilibrium

To visualize the competing kinetic and thermodynamic pathways, the following diagram maps the structural interconversions of 2-(3-chloro-pyridin-2-yl)-pyrimidin-4-ol across shifting solvent states.

TautomericEquilibrium Enol Enol Form Pyrimidin-4-ol (Favored in Non-Polar) Lactam3 Lactam Form A Pyrimidin-4(3H)-one (Favored in Polar) Enol->Lactam3 Solvent Polarity Shift Lactam1 Lactam Form B Pyrimidin-4(1H)-one (Intramolecular H-Bond) Enol->Lactam1 Conformational Twist Lactam3->Lactam1 Rapid Proton Exchange

Tautomeric equilibrium pathways of 2-(3-chloropyridin-2-yl)pyrimidin-4-ol across solvent states.

Experimental Methodologies for Tautomer Validation

Accurately capturing dynamic tautomerism requires protocols designed to eliminate experimental artifacts. A common failure point in analytical chemistry is mistaking concentration-dependent intermolecular dimerization for unimolecular tautomerization[4]. The following self-validating NMR workflow guarantees precise structural assignments.

Workflow: Variable-Solvent and Variable-Temperature (VT) ¹H NMR Deconvolution

Causality Check: Standard room-temperature NMR yields time-averaged signals due to rapid proton exchange[1]. By lowering the sample temperature (VT-NMR) and titrating the solvent polarity, we significantly slow the exchange rate on the NMR timescale, allowing for the direct observation of distinct tautomeric populations rather than a blended average.

Step 1: Sample Preparation & Self-Validating Serial Dilution

  • Prepare a 50 mM stock solution of 2-(3-chloro-pyridin-2-yl)-pyrimidin-4-ol in DMSO-d₆ (polar) and a parallel 50 mM stock in CDCl₃ (non-polar)[3][4].

  • Create serial dilutions at 10 mM, 5 mM, and 1 mM for both solvents.

  • Validation Mechanism: Analyze the chemical shift of the exchangeable OH/NH proton (typically 10.0–13.0 ppm). If the shift remains constant across the concentration gradient, the state is governed by intramolecular tautomerization. If the peak shifts upfield upon dilution, the hydrogen bonds are breaking, indicating that concentration-dependent intermolecular dimerization is occurring[4].

Step 2: NMR Acquisition Parameters

  • Utilize a high-field NMR spectrometer (≥600 MHz) to achieve adequate dispersion of the crowded aromatic proton signals (the pyridine and pyrimidine rings).

  • Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time (typically >5 seconds). Causality: Without an adequate relaxation delay, the quantitative integration of the keto vs. enol populations will be artificially skewed.

  • Acquire a standard 1D ¹H NMR spectrum. Focus on the shifting of the pyrimidine C5 and C6 protons, which experience distinct differences in shielding depending on whether the ring is fully aromatic (enol) or has localized double bonds (lactam)[1].

Step 3: 2D HMBC for Unambiguous N1 vs. N3 Assignment

  • To distinguish between the 4(1H)-one and 4(3H)-one lactam forms—which cannot be confidently done via 1D ¹H NMR—acquire a 2D ¹H-¹⁵N HMBC spectrum[3].

  • Evaluate the scalar couplings: A proton localized at the N1 position will exhibit a distinct correlation to the C2 and C6 carbons. Conversely, a proton localized at N3 will correlate strictly with C2 and C4. This directly isolates the specific prototropic state without relying on computational predictions.

Implications in Drug Design and Supramolecular Chemistry

Understanding whether 2-(3-chloro-pyridin-2-yl)-pyrimidin-4-ol acts as a keto or enol species is not merely an academic exercise; it defines the compound's behavior in biological systems.

  • Target Binding & Pharmacophore Modeling: The lactam form acts as a robust dual hydrogen-bond acceptor (at C=O and N) and a single hydrogen-bond donor (NH). The enol form completely alters this topological array, generating alternating donor/acceptor networks (e.g., DADA versus DDAA arrays)[2][4]. If a therapeutic target (such as a kinase hinge region) requires a specific binding motif, medicinal chemists can exploit the local steric bulk of substituents like the 3-chloro group to electronically lock the molecule into the favored tautomer.

  • Physicochemical Properties (ADME): The shift to the lactam form substantially increases the molecule's topological polar surface area (tPSA) and local dipole moment. While this frequently improves aqueous solubility, it comes at the cost of lowered passive membrane permeability compared to the more lipophilic enol form.

References

1.1 - LOCKSS 2.3 - BenchChem 3.4 - ResearchGate (Chem. Commun.) 4.2 - PubMed Central (PMC)

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL as a Core Fragment for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the fragment, 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL, in fragment-based drug discovery (FBDD) campaigns, with a particular focus on the development of novel kinase inhibitors.

Introduction: The Strategic Value of the Pyridinyl-Pyrimidine Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern pharmaceutical chemistry, offering a rational alternative to traditional high-throughput screening (HTS).[1] The core principle of FBDD is to screen low-molecular-weight compounds (fragments) that, despite their weak initial binding affinity, can serve as highly efficient starting points for the development of potent and selective lead compounds.[1][2] This "bottom-up" approach allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[1]

The 2-(pyridin-2-yl)pyrimidine scaffold is a "privileged" structure in medicinal chemistry, particularly in the realm of kinase inhibition.[3][4] This is because it can mimic the purine core of ATP, enabling it to effectively compete for the ATP-binding site on a wide range of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of therapeutic targets.[3][5]

The specific fragment, 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL, offers several strategic advantages:

  • The pyrimidin-4-ol tautomer can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.

  • The pyridin-2-yl group provides a vector for further chemical modification and can engage in additional interactions within the active site.

  • The chloro substituent serves as a crucial synthetic handle for medicinal chemists, allowing for "fragment growing" or "linking" strategies through well-established cross-coupling reactions.[6]

This document will detail the properties of this fragment, provide a protocol for its initial screening, and outline strategies for its evolution from a low-affinity hit to a potent lead candidate.

Physicochemical Properties and Rationale for Use in FBDD

For a fragment to be a successful starting point, it should possess favorable physicochemical properties, often summarized by the "Rule of Three".[7] 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL aligns well with these principles, making it an ideal candidate for an FBDD library.

PropertyValue (Predicted/Calculated)"Rule of Three" GuidelineRationale in FBDD
Molecular Weight ~221.6 g/mol ≤ 300 DaLower complexity increases the probability of finding a complementary fit within a protein's binding site.[7]
cLogP ~1.5 - 2.5≤ 3.0Ensures adequate aqueous solubility for biophysical screening assays while maintaining sufficient permeability.
Hydrogen Bond Donors 2≤ 3Provides specific interactions with the target protein without excessive desolvation penalties.
Hydrogen Bond Acceptors 3≤ 3Offers key interaction points, particularly with the kinase hinge region.
Rotatable Bonds 1≤ 3Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.

Application Protocol I: Primary Screening via Kinase Inhibition Assay

The initial step in an FBDD campaign is to identify if the fragment binds to the target of interest. A luminescence-based kinase assay, such as the Kinase-Glo® assay, is a robust method for determining the inhibitory activity of a compound.[8] This assay measures the amount of ATP remaining after a kinase reaction; a high luminescence signal indicates less ATP consumption and therefore, greater inhibition of the kinase.[5][8]

Featured Kinase Target: Tyrosine Kinases

Given the prevalence of the pyridinyl-pyrimidine scaffold in approved tyrosine kinase inhibitors (TKIs), this protocol will be described in the context of a generic tyrosine kinase (e.g., EGFR, VEGFR).[3][8]

Detailed Step-by-Step Protocol

Materials:

  • Recombinant human tyrosine kinase (e.g., EGFR)

  • Poly-Glu-Tyr (4:1) peptide substrate

  • 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL (and other fragments)

  • ATP, ultra-pure

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO, molecular biology grade

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for testing (e.g., from 1 mM down to 1 µM).

    • Prepare control wells containing only DMSO (0% inhibition, maximum kinase activity).

  • Reaction Mixture Preparation:

    • In each well of a white, opaque plate, prepare the kinase reaction mixture. The final volume is typically 25 µL.

    • Combine the kinase buffer, the recombinant kinase at its optimal concentration, and the peptide substrate.

  • Inhibitor Addition:

    • Add 1 µL of the diluted fragment solution (or DMSO control) to the appropriate wells.

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiation of Kinase Reaction:

    • Start the enzymatic reaction by adding a defined concentration of ATP to each well. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase to ensure accurate determination of inhibitory activity.[8]

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 25 µL of the Kinase-Glo® reagent to each well to terminate the kinase reaction and initiate the luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity of each well using a plate reader.[5]

    • Calculate the percent inhibition for each fragment concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the fragment concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

Visualization of the Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis frag_prep Fragment Dilution (10 mM stock in DMSO) add_frag Add Fragment/DMSO to 96-well plate frag_prep->add_frag reagent_prep Kinase/Substrate Mix (Buffer, Enzyme, Peptide) reagent_prep->add_frag pre_inc Pre-incubate (15 min, RT) add_frag->pre_inc add_atp Initiate with ATP (Final conc. ~Km) pre_inc->add_atp kinase_rxn Kinase Reaction (60 min, 30°C) add_atp->kinase_rxn add_glo Add Kinase-Glo® Reagent kinase_rxn->add_glo stabilize Stabilize Signal (10 min, RT) add_glo->stabilize read_plate Measure Luminescence (Plate Reader) stabilize->read_plate analyze Data Analysis (% Inhibition, IC50) read_plate->analyze

Caption: Workflow for a luminescence-based kinase inhibition assay.

Application Protocol II: Hit-to-Lead Optimization Strategies

A fragment hit, such as 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL, will typically have a low binding affinity (in the micromolar to millimolar range).[2] The next crucial phase is hit-to-lead optimization, where medicinal chemistry strategies are employed to evolve the fragment into a high-affinity lead compound.[9]

Core Optimization Strategies
  • Fragment Growing: This is the most direct approach, where chemical groups are added to the fragment to occupy adjacent binding pockets and form new interactions.[9][10] The chlorine atom on the pyridine ring is an ideal "growth vector" for introducing new functionality via Suzuki or other cross-coupling reactions.[6]

  • Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together. This can lead to a significant increase in both affinity and specificity.

  • Fragment Merging: This strategy involves combining the structural features of two or more overlapping fragment hits into a single, more potent molecule.

Visualization of Hit-to-Lead Strategies

G cluster_start cluster_strategies cluster_end start_frag 2-(3-Chloro-pyridin-2-YL) -pyrimidin-4-OL (Low Affinity Hit) grow Fragment Growing (Add groups via Cl handle) start_frag->grow Explore adjacent pockets link Fragment Linking (Connect to another fragment) start_frag->link Bridge to second hit merge Fragment Merging (Combine with overlapping hit) start_frag->merge Incorporate features lead Potent Lead Compound (High Affinity & Selectivity) grow->lead link->lead merge->lead

Caption: Common strategies for hit-to-lead optimization in FBDD.

Synthetic Protocol: Illustrative Synthesis of a Derivative

The ability to readily synthesize analogs is key to a successful FBDD campaign. The chloro-substituent on the pyridine ring makes this fragment amenable to a variety of cross-coupling reactions. Below is a generalized protocol for a Suzuki coupling reaction, a common method for C-C bond formation.

General Procedure for Suzuki Coupling

Reaction: 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL + Arylboronic Acid → 2-(3-Aryl-pyridin-2-YL)-pyrimidin-4-OL

Materials:

  • 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add the degassed solvent, followed by the palladium catalyst (0.05-0.1 equivalents).

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by partitioning the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired coupled product.

Visualization of the Synthetic Pathway

G start 2-(3-Chloro-pyridin-2-YL) -pyrimidin-4-OL product 2-(3-Aryl-pyridin-2-YL) -pyrimidin-4-OL start->product Suzuki Coupling (Dioxane/H2O, Heat) reagents + Arylboronic Acid + Pd(PPh3)4 + Base (K2CO3) reagents->product

Caption: A representative Suzuki coupling reaction for fragment growing.

Conclusion

The fragment 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL represents a high-value starting point for drug discovery campaigns targeting the kinome. Its favorable physicochemical properties, combined with the synthetically tractable chloro-handle, provide a robust platform for applying modern FBDD principles. The protocols and strategies outlined in this document offer a clear roadmap for identifying this fragment as a hit, validating its activity, and systematically optimizing it into a potent and selective lead compound.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.
  • PubMed. (2009). Hit to lead optimization of pyrazolo[1,5-a]pyrimidines as B-Raf kinase inhibitors.
  • Benchchem. (n.d.). A Comparative Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors.
  • I.R.I.S. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment.
  • PMC. (n.d.). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold.
  • Semantic Scholar. (n.d.). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine.
  • PubMed. (2012). Discovery and hit-to-lead optimization of pyrrolopyrimidines as potent, state-dependent Na(v)1.7 antagonists.
  • Life Chemicals. (2021). Fragment-based Lead Preparation in Drug Discovery and Development.
  • Frontiers. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery.
  • X-ray Crystallography and Drug Design. (n.d.). Fragment Screening & Fragment-Based Drug Design.
  • PMC. (n.d.). Application of Fragment-Based Drug Discovery to Versatile Targets.
  • MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • Benchchem. (n.d.). Application of 2-Chloropyridine-3-boronic acid in Fragment-Based Drug Discovery.
  • International Journal of Scientific Research & Technology. (2026). Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry.

Sources

Application Note: Formulation Strategies for 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL in Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

EXECUTIVE SUMMARY

The development of novel therapeutics often relies on heterocyclic building blocks that pose significant solubility challenges during preclinical evaluation. 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL (CAS No. 1089330-88-0), which exhibits tautomerism with 2-(3-chloropyridin-2-yl)-1H-pyrimidin-6-one[1], serves as a quintessential example of a planar, multi-nitrogen heterocycle. Such motifs are highly prevalent in kinase inhibitor design (e.g., targeting the ATP-binding hinge region) but typically exhibit "brick dust" physical properties: high melting points, strong crystal lattice energies, and extremely poor aqueous solubility.

This technical guide provides a rigorous, causality-driven framework for formulating 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL (and structurally analogous intermediates) to ensure reliable, reproducible pharmacokinetic (PK) and efficacy data in rodent models[2][3].

PHYSICOCHEMICAL PROFILING & THE "BRICK DUST" PARADIGM

Before selecting an in vivo vehicle, formulators must decode the molecule's inherent physicochemical barriers[4]. For 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL, the molecular weight is ~207.62 g/mol , and the Topological Polar Surface Area (TPSA) is 54.4 Ų[1].

  • The Solvation Challenge: The molecule features an alternating arrangement of hydrogen bond acceptors (pyridine and pyrimidine nitrogens) and a donor (the hydroxyl/amide proton in the tautomeric state)[1]. This encourages tight intermolecular hydrogen bonding in the solid state.

  • pH-Dependent Limitations: While the nitrogens can be protonated at highly acidic pH (< 3), physiological pH (7.4) leaves the molecule largely un-ionized and hydrophobic, necessitating aggressive solubilization strategies (co-solvents) for intravenous (IV) delivery, and robust wetting agents for per os (PO) suspensions[5].

Table 1: Target Physicochemical & Formulation Parameters
ParameterValue / CharacteristicFormulation Implication
Molecular Weight 207.62 g/mol Ideal for rapid systemic absorption if dissolved.
TPSA 54.4 ŲGood cell permeability; low solubility in pure water.
Tautomerism Pyrimidin-4-ol ⇌ Pyrimidin-6-oneRequires buffering or amphiphilic solvents to stabilize.
Target IV Vehicle 10% DMSO / 40% PEG400 / 50% SalineCo-solvent approach is mandatory to break the crystal lattice.
Target PO Vehicle 0.5% Methylcellulose / 0.1% Tween 80Suspension matrix required to prevent rapid GI precipitation.

IN VIVO FORMULATION ARCHITECTURE

Developing formulations for early-stage PK studies requires distinguishing between the need for absolute bioavailability mapping (IV) and clinically relevant exposure (PO)[3]. The decision tree below illustrates the parallel formulation pathways engineered for this compound.

FormulationWorkflow Compound 2-(3-Chloro-pyridin-2-YL) -pyrimidin-4-OL IV_Branch Intravenous (IV) Route Clear Solution Required Compound->IV_Branch PO_Branch Per Os (PO) Route Homogeneous Suspension Compound->PO_Branch IV_Step1 Dissolve in 10% DMSO (Lattice Disruption) IV_Branch->IV_Step1 IV_Step2 Add 40% PEG400 (Steric Stabilization) IV_Step1->IV_Step2 IV_Step3 Add 50% Saline (0.9% NaCl) Dropwise Addition IV_Step2->IV_Step3 IV_Final 0.22 µm Filtration & IV Dosing (1-5 mg/kg) IV_Step3->IV_Final PO_Step1 Wet with 0.1% Tween 80 (Lower Contact Angle) PO_Branch->PO_Step1 PO_Step2 Triturate with 0.5% MC (Viscosity Modification) PO_Step1->PO_Step2 PO_Step3 Probe Sonication (Particle Size Reduction) PO_Step2->PO_Step3 PO_Final Oral Gavage Dosing (10-50 mg/kg) PO_Step3->PO_Final

Figure 1: Parallel formulation workflows dictating the processing of poorly soluble heterocycles for parenteral and enteral administration.

STEP-BY-STEP COMPOUNDING PROTOCOLS

Protocol A: Intravenous (IV) Clear Solution (1 mg/mL)

Vehicle Composition: 10% DMSO / 40% PEG400 / 50% Saline (v/v/v). Note: This vehicle is universally tolerated in mice up to 5 mL/kg without causing hemolysis or behavioral neurotoxicity (rotarod impairment)[6]. PEG400 is utilized specifically to stabilize the compound via non-covalent interactions and prevent precipitation[7].

  • Weighing & Primary Solubilization:

    • Step: Weigh exactly 10.0 mg of 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL into a clean glass scintillation vial. Add 1.0 mL of Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO acts as the primary thermodynamic disruptor. Because of its high dielectric constant and hydrogen-bonding capacity, it violently breaks the tight crystalline lattice of the pyrimidine/pyridine rings, forming a concentrated molecular solution.

  • Co-solvent Stabilization:

    • Step: Add 4.0 mL of Polyethylene Glycol 400 (PEG400). Vortex vigorously for 2 minutes. Sonicate in a water bath at 37°C for 5 minutes.

    • Causality: PEG400 acts as a steric shield[7]. If aqueous saline were added directly to the DMSO, the sudden change in polarity would cause the compound to rapidly nucleate and crash out. PEG400 creates a transitional solvation gradient.

  • Aqueous Dilution:

    • Step: While placing the vial on a magnetic stirrer at 500 RPM, add 5.0 mL of 0.9% Normal Saline dropwise (approx. 1 drop per second).

    • Causality: Dropwise addition ensures that local zones of supersaturation do not occur. Rapid injection of saline would overwhelm the PEG400 shield, leading to irreversible crystallization.

  • Self-Validating QC Check (The Tyndall Effect):

    • Shine a red laser pointer through the vial. If the beam path is highly visible (scattering), you have created a nano-suspension, not a true solution, which could cause an embolism IV. A true solution will allow the laser to pass through invisibly. Filter through a 0.22 µm PTFE syringe filter before administration.

Protocol B: Oral (PO) Homogeneous Suspension (5 mg/mL)

Vehicle Composition: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in DI Water (w/v/v).

  • Wetting the API:

    • Step: Weigh 50.0 mg of the compound into an agate mortar. Add 10 µL of pure Tween 80 directly onto the powder.

    • Causality: Because the compound is highly lipophilic, pouring aqueous buffer over it will cause it to float and aggregate (high contact angle). Tween 80 acts as a surfactant, lowering the surface tension and allowing water to penetrate the powder bed.

  • Geometric Dilution (Trituration):

    • Step: Add 0.5 mL of a pre-prepared 0.5% MC solution. Grind vigorously with a pestle into a smooth, uniform paste. Gradually add the remaining 9.5 mL of 0.5% MC solution while continuing to mix.

    • Causality: Methylcellulose increases the kinetic viscosity of the continuous phase. According to Stokes' Law, higher viscosity slows the sedimentation rate of the suspended particles, ensuring the dose remains homogeneous while being drawn into the oral gavage syringe[6].

  • Particle Size Reduction:

    • Step: Transfer to a glass vial and subject to probe sonication (20% amplitude, 10 seconds on/off for 2 minutes) on ice.

    • Causality: Reducing the API particle size below 5 µm exponentially increases the specific surface area, maximizing the dissolution rate in the simulated intestinal fluid (SIF) of the animal, thus driving higher oral bioavailability (AUC)[8].

IN VIVO PHARMACOKINETIC STUDY DESIGN

Once the formulations are rigorously QC-verified, they are deployed in rodent models to determine the pharmacokinetic parameters[2]. An optimal PK study measures how well the formulation overcomes the intrinsic metabolic clearance of the liver and GI absorption barriers.

PK_Pathway Dose PO Dose (Suspension) GI Gastrointestinal Tract (Dissolution Phase) Dose->GI Ingestion Portal Portal Vein GI->Portal Absorption (Permeability) Liver Liver (First-Pass Metabolism) Portal->Liver Systemic Systemic Circulation (Plasma Concentration) Liver->Systemic Bioavailable Fraction (F%) Excretion Excretion (Renal / Biliary) Liver->Excretion CYP450 Metabolites Target Target Tissues (Efficacy) Systemic->Target Distribution Systemic->Excretion Clearance

Figure 2: Biological flow of formulated 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL demonstrating the critical transition from GI dissolution into the systemic compartment.

Study Parameters (Mice, C57BL/6, n=3 per group)
  • Fasting State: Fasted 12 hours prior to PO dosing (water ad libitum) to eliminate food-effect variations on GI transit times and bile salt solubilization.

  • Blood Sampling: Serial sampling via tail vein or submandibular bleed. Timepoints: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalytical Method: LC-MS/MS following protein precipitation with cold Acetonitrile (containing an internal standard).

DATA INTERPRETATION

The success of the formulation strategy is quantitatively validated by assessing the area under the curve (AUC), maximum concentration (Cmax), and overall bioavailability (F%). A formulation failure typically manifests as an extremely low PO AUC combined with high fecal recovery (indicating the failure of the MC/Tween 80 suspension to dissolve in vivo).

Table 2: Representative Pharmacokinetic Profile in Mice

(Simulated target data indicating a successfully enabled formulation)

ParameterIV (Solution, 2 mg/kg)PO (Suspension, 10 mg/kg)Mechanistic Interpretation
Cmax (ng/mL) 1,850 (at 0.08h)640Moderate GI absorption; formulation dissolution rate is steady.
Tmax (h) -1.5Typical for optimally triturated suspensions.
AUC_0-inf (h*ng/mL) 2,1004,200Strong systemic exposure relative to the administered dose.
Clearance (mL/min/kg) 15.8-Moderate intrinsic hepatic clearance.
Vss (L/kg) 1.2-Wide tissue distribution (expected for a lipophilic heterocycle).
Bioavailability (F%) 100% (Defined) 40.0% >30% F% validates the suspension as suitable for efficacy studies.

REFERENCES

  • An L, et al. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals (Basel). 2024; 17(2):179. Available at:[Link]

  • Agatonovic-Kustrin S, et al. PEG 400 – Knowledge and References (Hydrophilic Vehicle Utility). Taylor & Francis Pharmaceutical Handbook excerpts. Available at:[Link]

  • Prasad, N., et al. Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central (PMC). Available at:[Link]

  • Matos J., et al (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. University of Alberta Publishing. Available at: [Link]

  • Pade V, et al. Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. Available at:[Link]

Sources

palladium-catalyzed cross-coupling reactions of chloropyridines

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing the Challenge of Chloropyridines

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable pillar for the construction of carbon-carbon and carbon-heteroatom bonds.[1] Within this field, aryl chlorides have emerged as highly desirable electrophiles due to their low cost and vast commercial availability compared to their bromide and iodide counterparts.[2] Pyridine scaffolds, in particular, are ubiquitous in pharmaceuticals and functional materials, making the coupling of chloropyridines a critical transformation.

However, the inherent strength and low reactivity of the C-Cl bond present a significant synthetic hurdle.[3] The activation of this bond for oxidative addition to a palladium center is often the rate-limiting step of the catalytic cycle, demanding highly active and specialized catalyst systems.[4] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially sequestering it and inhibiting its activity.[3][5]

This guide serves as a comprehensive resource for overcoming these challenges. It moves beyond simple recitation of procedures to explain the underlying principles and the rationale behind experimental choices. We will explore the critical components of these reactions, provide detailed, field-proven protocols for key transformations, and offer a systematic approach to troubleshooting common issues.

Part 1: Fundamental Principles & Mechanistic Insights

A successful cross-coupling reaction hinges on a delicate balance of catalyst, ligand, base, and solvent, all orchestrated to drive the catalytic cycle forward efficiently. Understanding the function of each component is paramount when working with challenging substrates like chloropyridines.

The Catalytic Cycle: The Engine of Transformation

The generally accepted mechanism for most palladium-catalyzed cross-coupling reactions proceeds through a Pd(0)/Pd(II) catalytic cycle. The efficiency of each step is crucial for achieving high yields and preventing the formation of byproducts.

Catalytic_Cycle General Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)Lₙ Active Catalyst oa_ts Oxidative Addition pd0->oa_ts R¹-X pd2 R¹-Pd(II)Lₙ-X (Aryl Halide Complex) oa_ts->pd2 tm_ts Transmetalation pd2->tm_ts R²-M pd2_r2 R¹-Pd(II)Lₙ-R² (Di-organic Complex) tm_ts->pd2_r2 re_ts Reductive Elimination pd2_r2->re_ts re_ts->pd0 Product (R¹-R²) product_out Coupled Product (R¹-R²) reagents_in Chloropyridine (R¹-X) + Organometallic (R²-M) base_in Base

General Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.[6][7]
  • Oxidative Addition: This is the initial and often most difficult step for chloropyridines.[4] The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine, forming a Pd(II) complex. The high strength of the C-Cl bond means this step typically requires significant thermal energy and a highly reactive catalyst.[3]

  • Transmetalation: The organic group (R²) from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide and forming a di-organic Pd(II) complex. This step is critically facilitated by a base.[7]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled together and ejected from the palladium center, forming the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

The Decisive Role of Ligands

For the coupling of chloropyridines, the choice of ligand is the single most important parameter determining success or failure. Standard ligands like triphenylphosphine are often insufficient. The field has been revolutionized by the development of specialized ligands designed to enhance the reactivity of the palladium center.

  • Bulky, Electron-Rich Phosphines: This class of ligands is the workhorse for C-Cl bond activation.

    • Mechanism of Action: Their large steric bulk promotes the formation of low-coordinate, highly reactive monoligated Pd(0) species.[2] Their strong electron-donating ability increases the electron density on the palladium atom, which facilitates its insertion into the electron-deficient C-Cl bond during oxidative addition.[9]

    • Key Examples: Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃) are exceptionally effective.[6][10][11][12]

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands. They are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that can withstand the high temperatures often required for chloropyridine coupling.[2][13]

Ligand TypeExamplesKey CharacteristicsTypical Reactions
Biaryl Monophosphines SPhos, XPhos, RuPhos, BrettPhosBulky, electron-rich, commercially availableSuzuki, Buchwald-Hartwig, Sonogashira
Bulky Trialkylphosphines P(t-Bu)₃, PCy₃Strong σ-donors, sterically demandingSuzuki, Heck
N-Heterocyclic Carbenes IMes, IPrStrong σ-donors, form robust catalystsSuzuki, Carbonylative Couplings
Bidentate Phosphines dppf, XantphosCan stabilize catalyst, but often less active for C-Cl activationBuchwald-Hartwig (less common for chlorides)

Part 2: Application Protocols

The following protocols are generalized from established methodologies and serve as robust starting points.[6][7][14] It is critical to note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrate combinations. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent catalyst deactivation and side reactions.

General Experimental Workflow

The setup for palladium-catalyzed cross-coupling reactions requires careful attention to anhydrous and anaerobic conditions.

Experimental_Workflow General Experimental Workflow A 1. Reagent Preparation (Oven-dry glassware. Weigh solids.) B 2. Vessel Assembly (Add solids: Chloropyridine, Coupling Partner, Base, Pd Precatalyst, Ligand to Schlenk tube.) A->B C 3. Inert Atmosphere (Seal vessel. Evacuate and backfill with Argon/N₂ at least 3 times.) B->C D 4. Solvent Addition (Add degassed, anhydrous solvent via syringe.) C->D E 5. Reaction (Place in preheated oil bath. Stir for specified time.) D->E F 6. Monitoring (Monitor progress by TLC or LC-MS.) E->F F->E Reaction incomplete G 7. Work-up (Cool, quench, extract with organic solvent, dry, and concentrate.) F->G Reaction complete H 8. Purification (Purify by flash column chromatography.) G->H I 9. Characterization (Analyze product by NMR, MS, etc.) H->I

A standard workflow for setting up a palladium-catalyzed cross-coupling reaction.[5]
Protocol 1: Suzuki-Miyaura Coupling of a Chloropyridine with an Arylboronic Acid

This reaction forms a C(sp²)-C(sp²) bond and is one of the most widely used cross-coupling methods.[7]

  • Materials:

    • Chloropyridine (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed 1,4-Dioxane/Water (e.g., 4:1 mixture, 5 mL)

  • Step-by-Step Procedure:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chloropyridine, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Seal the tube with a septum, and evacuate and backfill with argon three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Place the sealed tube in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[6][7]

  • Scientist's Notes:

    • Why SPhos? SPhos is a bulky, electron-rich Buchwald ligand ideal for activating the C-Cl bond.[6]

    • Why K₃PO₄? Potassium phosphate is a moderately strong base effective in Suzuki couplings; its use often leads to cleaner reactions and fewer side products like protodeboronation.[3][6]

    • Why Dioxane/Water? The aqueous component helps to dissolve the inorganic base and facilitate the transmetalation step. The solvent must be degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3][7]

Protocol 2: Buchwald-Hartwig Amination of a Chloropyridine

This reaction forms a C-N bond, providing access to a vast array of substituted aminopyridines, which are crucial motifs in medicinal chemistry.[11][14][15]

  • Materials:

    • Chloropyridine (1.0 mmol, 1.0 equiv)

    • Primary or Secondary Amine (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol% Pd)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%)

    • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 mmol, 1.5 equiv)

    • Anhydrous, degassed Toluene (5 mL)

  • Step-by-Step Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ and XPhos. Seal, evacuate, and backfill with argon.

    • Add toluene via syringe and stir for 5 minutes to form the active catalyst complex.

    • In a separate flask, add the chloropyridine, amine, and LiHMDS.

    • Transfer the pre-formed catalyst solution to the flask containing the substrates and base via syringe.

    • Seal the reaction vessel and heat in a preheated oil bath at 100-120 °C for 4-24 hours.

    • Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.[14][15]

  • Scientist's Notes:

    • Why Pd₂(dba)₃? This is a stable Pd(0) source that becomes activated in the presence of the phosphine ligand.

    • Why LiHMDS? A strong, non-nucleophilic base is often required for the deprotonation of the amine, especially for less acidic amines.[15] Weaker bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly with anilines.

    • Pre-forming the Catalyst: Mixing the palladium precursor and ligand in the solvent before adding other reagents can sometimes lead to more consistent results by ensuring the formation of the active catalytic species.

Protocol 3: Sonogashira Coupling of a Chloropyridine

This protocol forges a C(sp²)-C(sp) bond between a chloropyridine and a terminal alkyne, yielding valuable alkynylpyridine derivatives.[16][17]

  • Materials:

    • Chloropyridine (1.0 mmol, 1.0 equiv)

    • Terminal Alkyne (1.2 mmol, 1.2 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

    • Copper(I) Iodide (CuI) (0.03 mmol, 3 mol%)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv, also acts as solvent)

    • Anhydrous, degassed THF (optional co-solvent, 3 mL)

  • Step-by-Step Procedure:

    • To a Schlenk tube, add the chloropyridine, Pd(OAc)₂, PPh₃, and CuI.

    • Seal the tube, evacuate, and backfill with argon three times.

    • Add the degassed amine (and THF, if used), followed by the terminal alkyne via syringe.

    • Heat the reaction mixture to 60-80 °C and stir for 6-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove salts.

    • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.[18]

  • Scientist's Notes:

    • The Role of Copper(I): In the traditional Sonogashira, CuI acts as a co-catalyst. It reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex more readily than the alkyne itself.[17]

    • The Dual Role of the Amine: The amine base is crucial for deprotonating the terminal alkyne and for neutralizing the HX generated during the reaction. It can often be used as the solvent.[17]

    • Ligand Choice: While PPh₃ is often sufficient for more reactive halides, challenging chloropyridines may benefit from more electron-rich ligands like those used in Suzuki or Buchwald-Hartwig reactions. Copper-free Sonogashira protocols often rely on these more advanced catalyst systems.[16]

Part 3: Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

Troubleshooting_Tree Troubleshooting Decision Tree start Reaction Analysis: Low Yield or Byproducts? low_conversion Problem: Low Conversion start->low_conversion Low Conversion dehalogenation Problem: Dehalogenation (-Cl to -H) start->dehalogenation Dehalogenation homocoupling Problem: Homocoupling (R²-R²) start->homocoupling Homocoupling cause_lc1 Cause: Inactive Catalyst (Oxygen exposure, poor quality reagents) low_conversion->cause_lc1 cause_lc2 Cause: Insufficient Reactivity (Temp too low, weak base/ligand) low_conversion->cause_lc2 cause_dh1 Cause: Competing Reduction Pathway (Slow reductive elimination, trace water) dehalogenation->cause_dh1 cause_hc1 Cause: Oxygen-Mediated (Suzuki) or Glaser Coupling (Sonogashira) homocoupling->cause_hc1 sol_lc1 Solution: - Ensure strict inert atmosphere - Use fresh, high-purity reagents - Degas solvents thoroughly cause_lc1->sol_lc1 sol_lc2 Solution: - Increase temperature - Screen stronger bases (K₃PO₄, LiOᵗBu) - Switch to a more active ligand (SPhos, XPhos) cause_lc2->sol_lc2 sol_dh1 Solution: - Ensure scrupulously dry conditions - Use a slight excess of coupling partner - Change ligand to promote reductive elimination cause_dh1->sol_dh1 sol_hc1 Solution: - Rigorously exclude oxygen - (Sonogashira) Consider copper-free conditions cause_hc1->sol_hc1

Decision tree for troubleshooting common cross-coupling issues.[3]
Problem Common Causes Recommended Solutions
Low or No Conversion 1. Inactive Catalyst: Oxygen has deactivated the Pd(0) species.[4][5] 2. Insufficient Reactivity: The conditions are not harsh enough to activate the C-Cl bond.[3] 3. Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center.[3]1. Ensure the reaction is performed under a strictly inert atmosphere with properly degassed solvents.[4] 2. Increase the reaction temperature. Screen a more electron-rich, bulky ligand (e.g., switch from PPh₃ to SPhos or XPhos). Use a stronger base (e.g., switch from Na₂CO₃ to K₃PO₄ or Cs₂CO₃).[3] 3. Using bulky ligands can mitigate this issue by sterically hindering the pyridine nitrogen's approach to the metal center.
Hydrodehalogenation The desired coupling is slow, allowing for a competing pathway where the aryl chloride is reduced (Cl replaced by H). This can be caused by trace water or β-hydride elimination from amine partners.[3][4]Ensure all reagents and solvents are scrupulously dried. Use a slight excess (1.2-1.5 equivalents) of the coupling partner to favor the desired pathway.[4]
Homocoupling (of Boronic Acid) This side reaction is often promoted by the presence of oxygen, which can facilitate the unwanted coupling of two boronic acid molecules.[3]Rigorously deoxygenate all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.
Protodeboronation (Suzuki) The boronic acid reagent reacts with a proton source (like water) to replace the boronic acid group with hydrogen, consuming the nucleophile.[3][5]Use anhydrous conditions and a base that is not excessively strong or wet. K₃PO₄ is often a good choice. Using the more stable boronic pinacol esters can also prevent this.[5]

References

  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem.
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine. Benchchem.
  • Application Notes and Protocols for Buchwald- Hartwig Amination of 5-Chloro-2-fluoropyridin-3. Benchchem.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Benchchem.
  • Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. ACS Publications. Available at: [Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing). Available at: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. PMC. Available at: [Link]

  • Cross-Coupling Reactions: A Practical Guide. ResearchGate. Available at: [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Available at: [Link]

  • Dialkylphosphinoimidazoles as New Ligands for Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]

  • Cross-coupling reactions : a practical guide. Semantic Scholar. Available at: [Link]

  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. RSC Publishing. Available at: [Link]

  • How to avoid byproduct formation in Suzuki reactions of chloropyridines. Benchchem.
  • Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. The Hartwig Group. Available at: [Link]

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. Available at: [Link]

  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. ACS Catalysis. Available at: [Link]

  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. PubMed. Available at: [Link]

  • Direct Synthesis of Benzoylpyridines from Chloropyridines via a Palladium-Carbene Catalyzed Carbonylative Suzuki Cross-Coupling Reaction. Sci-Hub. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). Available at: [Link]

  • Cross-Coupling Reactions Guide.
  • Heck reaction. Wikipedia. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this important heterocyclic compound.

Introduction

The synthesis of 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL is a critical process in the development of various pharmaceutical agents. Pyrimidine derivatives are known for their wide range of biological activities, including antifungal and anticancer properties.[1][2] However, the synthesis of this specific molecule can present challenges, often resulting in suboptimal yields and the formation of impurities. This guide provides a structured approach to identify and resolve common issues encountered during the synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL, offering step-by-step solutions and explanations of the underlying chemical principles.

Problem 1: Low Overall Yield

Question: My reaction is consistently resulting in a low yield of the desired 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions. A systematic approach to optimization is crucial.

Causality and Optimization Strategies:

  • Incomplete Cyclization: The final ring-closing step to form the pyrimidin-4-ol ring can be a significant bottleneck. This is often due to insufficient activation of the intermediate.

    • Mitigation:

      • Catalyst Choice: While traditional acid or base catalysis is common, exploring different catalysts can be beneficial. Lewis acids, for instance, can enhance the electrophilicity of carbonyl groups, promoting cyclization.

      • Temperature and Reaction Time: Increasing the reaction temperature or extending the reaction time can provide the necessary activation energy for cyclization.[3] However, this must be balanced against the potential for byproduct formation at higher temperatures. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal endpoint.[4]

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.

    • Common Side Reactions: In pyrimidine synthesis, side reactions can include self-condensation of starting materials or the formation of uncyclized intermediates.[4][5]

    • Mitigation:

      • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is critical. An excess of one reactant may favor a particular side reaction.

      • Order of Addition: The order in which reagents are added can influence the reaction pathway. For instance, in some multi-component reactions, adding a particular reactant last can minimize its decomposition or participation in side reactions.[5][6]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature plays a pivotal role in reaction outcomes.

    • Solvent Effects: The polarity of the solvent can influence the solubility of reactants and intermediates, affecting reaction rates. Protic and polar aprotic solvents are generally effective for pyrimidine synthesis.[4] Experimenting with different solvents such as ethanol, methanol, or acetic acid may improve yields.[3]

    • Temperature Optimization: As mentioned, temperature is a critical parameter. A systematic study of the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) can help identify the optimal condition for maximizing yield while minimizing byproducts.[3]

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for addressing low reaction yields.

Problem 2: Formation of Impurities and Purification Challenges

Question: My crude product contains significant impurities, and I'm having difficulty obtaining a pure sample of 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL. What are these impurities and how can I effectively purify my product?

Answer: The presence of impurities is a common issue, often arising from side reactions or unreacted starting materials. The polar nature of the product can also complicate purification.

Common Impurities and Their Mitigation:

  • Uncyclized Intermediates: These can be a major source of contamination. Their presence suggests that the final ring-closing step is not proceeding to completion.

    • Identification: These intermediates can often be identified by NMR and mass spectrometry.

    • Mitigation: As discussed in the "Low Yield" section, optimizing reaction conditions (catalyst, temperature, time) to favor cyclization is the primary solution.[4]

  • Side-Reaction Products: Various side reactions can lead to a complex mixture of byproducts.

    • Mitigation: Adjusting reactant stoichiometry and the order of addition can help minimize the formation of these impurities.[5][6]

Purification Strategies:

  • Recrystallization: This is often the most effective and cost-efficient method for purifying solid organic compounds.[7]

    • Solvent Selection: The key is to find a solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at lower temperatures. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.[7]

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, flash column chromatography is a powerful purification technique.[7]

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of solvents with increasing polarity (e.g., a mixture of hexane and ethyl acetate) is typically used to separate compounds based on their polarity.

  • Dealing with High Polarity: The tautomeric nature of pyrimidin-4-ols can lead to high polarity, causing streaking on silica gel columns.[8]

    • Derivative Formation: In some cases, it may be advantageous to convert the product into a less polar derivative before purification, and then deprotect it after purification.[8]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL?

A1: The most common approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine derived from 3-chloro-2-cyanopyridine. This is a variation of the Pinner pyrimidine synthesis.[5]

Q2: Can I use microwave irradiation to improve the reaction rate and yield?

A2: Yes, microwave-assisted synthesis has been shown to be effective in accelerating many organic reactions, including the synthesis of heterocyclic compounds like pyrimidines. It can often lead to shorter reaction times and improved yields.[9]

Q3: My product appears to exist as a mixture of tautomers. How does this affect characterization?

A3: Pyrimidin-4-ol can exist in equilibrium with its keto tautomer, pyrimidin-4-one. This is a natural characteristic of the molecule.[8] In solution, you may observe signals for both tautomers in NMR spectra. The ratio of tautomers can be influenced by the solvent and temperature.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents and solvents used in this synthesis can be hazardous, so it is important to handle them in a well-ventilated fume hood and consult the Safety Data Sheets (SDS) for each chemical.

Optimized Experimental Protocol

This protocol provides a general framework for the synthesis of 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL. Optimization of specific parameters may be necessary depending on the scale and available resources.

Step 1: Formation of the Amidine

  • To a solution of 3-chloro-2-cyanopyridine (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

Step 2: Condensation and Cyclization

  • To the amidine solution from Step 1, add a solution of a suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq) in ethanol.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

Step 3: Work-up and Purification

  • Neutralize the reaction mixture with an aqueous solution of a weak acid (e.g., acetic acid).

  • The resulting precipitate is collected by filtration, washed with water, and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Reaction Optimization Table:

ParameterRecommended RangeNotes
Temperature Room Temperature to RefluxHigher temperatures may be needed for cyclization but can increase byproduct formation.[3]
Solvent Ethanol, Methanol, Acetic AcidSolvent choice can impact solubility and reaction rate.[3]
Base Sodium Ethoxide, Sodium MethoxideA slight excess of base is typically used to ensure complete formation of the amidine.
Reactant Ratio 1:1.1:1 (Cyano-pyridine:Base:Dicarbonyl)Precise stoichiometry is important to minimize side reactions.

General Synthesis and Troubleshooting Flowchart:

SynthesisWorkflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Starting Materials: 3-Chloro-2-cyanopyridine 1,3-Dicarbonyl Compound AmidineFormation Amidine Formation (Base, e.g., NaOEt) Start->AmidineFormation Condensation Condensation & Cyclization (Heat) AmidineFormation->Condensation CrudeProduct Crude Product Condensation->CrudeProduct LowYield Low Yield? CrudeProduct->LowYield ImpureProduct Impure Product? CrudeProduct->ImpureProduct OptimizeConditions Optimize: - Temperature - Solvent - Catalyst LowYield->OptimizeConditions Yes AdjustStoichiometry Adjust Stoichiometry/ Order of Addition LowYield->AdjustStoichiometry Yes OptimizePurification Optimize Purification: - Recrystallization - Chromatography ImpureProduct->OptimizePurification Yes OptimizeConditions->CrudeProduct Re-run Synthesis AdjustStoichiometry->CrudeProduct Re-run Synthesis FinalProduct FinalProduct OptimizePurification->FinalProduct Purified Product

Caption: A flowchart illustrating the synthesis workflow and key troubleshooting points.

References

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
  • Al-Saman, C. N., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5035. [Link]

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]

  • BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis. BenchChem Technical Support.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Pyrimidine Synthesis. BenchChem Technical Support.
  • Zhang, Y., et al. (2012). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 17(5), 5396-5407. [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. [Link]

  • Raghuwanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Journal of Drug Delivery and Therapeutics, 16(1), 1-15.
  • ResearchGate. (n.d.). Optimization of the condensation conditions. a. [Link]

  • Callingham, M., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. [Link]

  • ResearchGate. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem Technical Support.
  • Google Patents. (n.d.).
  • Al-Zahrani, A. A., et al. (2018). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. RSC Advances, 8(31), 17350-17361. [Link]

  • Wang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5304. [Link]

  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

  • YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives. [Link]

  • Google Patents. (n.d.). CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole.
  • Semantic Scholar. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. [Link]

  • MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • Google Patents. (n.d.). CN111004215A - 2, 4-substituted pyrimidine derivatives, preparation method thereof and application thereof in preparing antitumor drugs.
  • PubMed. (2015). Synthesis and biological evaluation of 2'-substituted-4'-selenoribofuranosyl pyrimidines as antitumor agents. [Link]

  • ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]

  • PubMed. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. [Link]

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Technical Support Center: Addressing Poor Cell Permeability of Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-based inhibitors. This guide is designed to provide in-depth troubleshooting and practical advice for one of the most common hurdles in the development of this important class of molecules: poor cell permeability.

Introduction

Pyrimidine-based compounds are a cornerstone of modern pharmacology, with applications ranging from oncology to virology.[1][2] However, their inherent physicochemical properties often lead to challenges in cellular uptake, limiting their therapeutic efficacy. This guide provides a structured approach to diagnosing and overcoming these permeability issues, ensuring your most promising compounds have the best chance of reaching their intracellular targets.

Part 1: Frequently Asked Questions - Understanding the Root Cause

This section addresses the fundamental principles governing cell permeability and why pyrimidine-based inhibitors can be particularly challenging.

Q1: What are the primary physicochemical properties that hinder the cell permeability of my pyrimidine-based inhibitor?

A1: Poor cell permeability is often a multifactorial issue. The key physicochemical determinants include:

  • High Polarity: The pyrimidine ring itself, along with associated functional groups, can lead to a high polar surface area (PSA). Molecules with a PSA greater than 140 Ų often exhibit poor permeability.[3]

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors (>5) and acceptors (>10) can impede a molecule's ability to cross the lipophilic cell membrane.[4][5][6]

  • Molecular Weight: Larger molecules (typically >500 Daltons) face greater difficulty in passive diffusion across the cell membrane.[4][5][6][7]

  • Lipophilicity (LogP): While a certain degree of lipophilicity is required to enter the lipid bilayer, a LogP value outside the optimal range can be detrimental. An ideal LogP for oral absorption is generally considered to be less than 5.[4][5][6][8]

  • Ionization State (pKa): The charge of a molecule at physiological pH can significantly impact its ability to cross the cell membrane. Ionized molecules are generally less permeable than their neutral counterparts.[7][9]

These principles are often summarized by "Lipinski's Rule of Five," which provides a useful guideline for predicting oral bioavailability.[4][5][6]

Q2: My compound adheres to Lipinski's Rule of Five but still shows poor cellular activity. What else could be the problem?

A2: While Lipinski's rules are a good starting point, they don't account for all factors. Here are other common culprits:

  • Efflux Pump Activity: Your compound may be a substrate for efflux pumps like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[10][11][12] These transporters actively pump drugs out of the cell, reducing intracellular concentration.[12][13]

  • Poor Aqueous Solubility: Even with adequate permeability, a compound must first be in solution to be absorbed. Poor solubility can limit the concentration of the drug available at the cell surface.[14][15]

  • Rapid Metabolism: The compound may be rapidly metabolized by intracellular enzymes, leading to a shorter half-life and reduced target engagement.

Q3: How can I quickly assess if my compound is a substrate for an efflux pump?

A3: A bidirectional Caco-2 permeability assay is the gold standard for this.[16] This assay measures the transport of your compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[10][16][17] An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 is a strong indicator of active efflux.[16]

Part 2: Troubleshooting Workflow - A Step-by-Step Diagnostic Guide

When faced with a pyrimidine-based inhibitor exhibiting poor cellular activity, a systematic approach is key. The following workflow will guide you through the process of identifying and addressing the underlying permeability issues.

Troubleshooting_Workflow cluster_start Start: Low Cellular Activity cluster_physchem Step 1: Physicochemical & In Silico Analysis cluster_permeability Step 2: In Vitro Permeability Assessment cluster_efflux Step 3: Efflux Pump Investigation cluster_solutions Step 4: Strategic Solutions cluster_validation Step 5: Validation Start Compound shows low cellular activity despite good biochemical potency PhysChem Assess Physicochemical Properties (MW, LogP, TPSA, H-bond donors/acceptors) Start->PhysChem Lipinski Violates Lipinski's Rule of Five? PhysChem->Lipinski PermeabilityAssay Perform Permeability Assays (PAMPA, Caco-2) Lipinski->PermeabilityAssay No SAR Structure-Activity Relationship (SAR) Studies: - Reduce H-bonds - Optimize LogP - Introduce intramolecular H-bonds Lipinski->SAR Yes LowPermeability Low Permeability Observed? PermeabilityAssay->LowPermeability EffluxAssay Conduct Bidirectional Caco-2 Assay LowPermeability->EffluxAssay No LowPermeability->SAR Yes Formulation Formulation Strategies: - Nanocarriers - Lipid-based systems LowPermeability->Formulation Consider EffluxRatio Efflux Ratio > 2? EffluxAssay->EffluxRatio Prodrug Prodrug Strategy: - Mask polar groups - Target uptake transporters EffluxRatio->Prodrug Yes CETSA Confirm Target Engagement in Cells (e.g., Cellular Thermal Shift Assay - CETSA) EffluxRatio->CETSA No SAR->CETSA Prodrug->CETSA Formulation->CETSA

Caption: A workflow for troubleshooting poor cell permeability.

Part 3: Key Experimental Protocols

This section provides detailed methodologies for essential assays in assessing cell permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting passive, transcellular permeability.[10][18]

Objective: To determine the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • Multi-well microplates (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS) at different pH values

  • Test compound and control compounds (high and low permeability)

Procedure:

  • Prepare the Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Coat the Donor Plate: Pipette the artificial membrane solution onto the filter of the donor plate and allow the solvent to evaporate.

  • Prepare the Donor Solution: Dissolve the test and control compounds in PBS at the desired pH.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

  • Sample Analysis: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: Caco-2 Permeability Assay

The Caco-2 assay is a more comprehensive model that can assess passive diffusion, active transport, and efflux.[10][16][17]

Objective: To determine the bidirectional permeability of a compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hank's Balanced Salt Solution)

  • Test compound and control compounds

  • TEER (Transepithelial Electrical Resistance) meter

Procedure:

  • Cell Seeding: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.[10][19]

  • Monolayer Integrity Check: Measure the TEER to ensure the integrity of the cell monolayer.[10]

  • Permeability Measurement (A-B):

    • Add the test compound to the apical (A) side.

    • At various time points, take samples from the basolateral (B) side.

  • Permeability Measurement (B-A):

    • Add the test compound to the basolateral (B) side.

    • At various time points, take samples from the apical (A) side.

  • Sample Analysis: Quantify the compound concentration in the collected samples.

  • Data Analysis: Calculate the Papp values for both directions and determine the efflux ratio.

Assay Measures Throughput Complexity
PAMPA Passive DiffusionHighLow
Caco-2 Passive, Active, and EffluxLow to MediumHigh

Table 1: Comparison of Permeability Assays

Part 4: Advanced Strategies for Enhancing Permeability

If your compound's intrinsic properties are limiting its permeability, several advanced strategies can be employed.

Q4: What are some effective Structure-Activity Relationship (SAR) strategies to improve the permeability of my pyrimidine-based inhibitor?

A4: SAR studies can provide valuable insights into how structural modifications affect permeability.[1][20][21] Key strategies include:

  • Reduce Hydrogen Bonding: Systematically replace or mask hydrogen bond donors and acceptors to decrease the desolvation penalty upon entering the cell membrane.[22]

  • Introduce Intramolecular Hydrogen Bonds: This can "hide" polar functional groups, reducing the effective PSA and improving permeability.[23][24][25]

  • Optimize Lipophilicity: Fine-tune the LogP by adding or removing lipophilic or hydrophilic groups to achieve a balance between membrane partitioning and aqueous solubility.

  • Reduce Rotatable Bonds: Increased molecular flexibility can sometimes be detrimental to permeability.[3]

Q5: When should I consider a prodrug approach?

A5: A prodrug strategy is particularly useful when the parent molecule has desirable pharmacological properties but poor physicochemical characteristics.[26][27][28][29] This involves chemically modifying the inhibitor to create an inactive precursor that is converted to the active drug in vivo.[26][28] Common prodrug strategies for pyrimidine-based inhibitors include:

  • Ester Prodrugs: Masking polar hydroxyl or carboxyl groups with esters to increase lipophilicity.[28]

  • Phosphate Prodrugs: Improving aqueous solubility for parenteral delivery.

  • Targeted Prodrugs: Attaching moieties that are recognized by specific uptake transporters in the gut wall, such as amino acid transporters.[30][31]

Q6: Can formulation strategies help overcome poor permeability?

A6: Yes, advanced formulation techniques can significantly improve the bioavailability of poorly permeable compounds.[15][26] These include:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[32][33]

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation and enhance its uptake.[15][26][33]

Part 5: Validating Intracellular Target Engagement

After optimizing for permeability, it is crucial to confirm that the inhibitor is reaching and binding to its intended target within the cell.

Q7: How can I confirm that my modified inhibitor is engaging its target inside the cell?

A7: The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in an intact cellular environment.[34][35][36][37] It relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.[38]

Principle of CETSA:

  • Treat cells with your inhibitor.

  • Heat the cell lysate to a range of temperatures.

  • Separate soluble proteins from precipitated, denatured proteins.

  • Quantify the amount of the target protein remaining in the soluble fraction (e.g., by Western blot).

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

CETSA_Workflow cluster_treatment Step 1: Treatment cluster_heating Step 2: Thermal Challenge cluster_separation Step 3: Separation cluster_detection Step 4: Detection cluster_analysis Step 5: Analysis Treat Treat intact cells with Inhibitor or Vehicle Heat Heat cell lysates at various temperatures Treat->Heat Separate Centrifuge to separate soluble vs. aggregated proteins Heat->Separate Detect Quantify soluble target protein (e.g., Western Blot) Separate->Detect Analyze Compare melting curves (Inhibitor vs. Vehicle) Detect->Analyze

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

References

  • Cellular thermal shift assay - Wikipedia. Available at: [Link]

  • Ochei, O. A., & Ochei, J. C. (2020). Physicochemical properties of drugs and membrane permeability : review article. SAJIP, 26(1), 1-8. Available at: [Link]

  • Pelago Bioscience. CETSA Target Engagement directly in cells. Available at: [Link]

  • Request PDF. Physicochemical properties of drugs and membrane permeability. Available at: [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

  • Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. Available at: [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available at: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Available at: [Link]

  • SciSpace. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Available at: [Link]

  • JoVE. Video: Factors Affecting Drug Distribution: Tissue Permeability. Available at: [Link]

  • RSC Publishing. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Available at: [Link]

  • GARDP Revive. Lipinski's Rule of 5. Available at: [Link]

  • Evotec. Caco-2 Permeability Assay. Available at: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available at: [Link]

  • Patsnap Synapse. What are the physicochemical properties affecting drug distribution? Available at: [Link]

  • Ingenta Connect. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Available at: [Link]

  • Patsnap Synapse. What are the formulation strategies to improve PK properties? Available at: [Link]

  • Accelevan. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Available at: [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]

  • ACS Omega. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. Available at: [Link]

  • Chemia Naissensis. Lipinski's rule of five, famous extensions and famous exceptions. Available at: [Link]

  • PubMed. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Available at: [Link]

  • PubMed. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Available at: [Link]

  • Medium. Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Available at: [Link]

  • Jetir.Org. Formulation strategies to improve the permeability of BCS class ӀӀӀ drugs: Special emphasis on 5 Fluorouracil. Available at: [Link]

  • UniTo. Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Available at: [Link]

  • PubMed. Physicochemical profiling (solubility, permeability and charge state). Available at: [Link]

  • ResearchGate. Impact of different intramolecular H-bonds to increase membrane permeability.61. Available at: [Link]

  • IJPPR. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Available at: [Link]

  • PMC - NIH. BDDCS, the Rule of 5 and Drugability. Available at: [Link]

  • Slideshare. Caco-2 cell permeability assay for drug absorption. Available at: [Link]

  • PMC. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Available at: [Link]

  • PMC. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Available at: [Link]

  • Solvo Biotechnology. MDR1/P-gp - Transporters. Available at: [Link]

  • ACS Publications. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D | Journal of Medicinal Chemistry. Available at: [Link]

  • PMC. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Available at: [Link]

  • ResearchGate. Current prodrug strategies for improving oral absorption of nucleoside analogues. Available at: [Link]

  • ScienceDirect. A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Available at: [Link]

  • PubMed. MDR1 P-glycoprotein reduces influx of substrates without affecting membrane potential. Available at: [Link]

  • PMC. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Available at: [Link]

  • -ORCA - Cardiff University. Novel Dihydropyrimidinone Derivatives as Potential P-Glycoprotein Modulators. Available at: [Link]

  • Semantic Scholar. Strategies to improve oral drug bioavailability. Available at: [Link]

  • ePrints - Newcastle University. Nucleoside Transport Inhibitors: Structure-Activity Relationships for Pyrimido[5,4-d]pyrimidine Derivatives That Potentiate Pemetrexed Cytotoxicity in the Presence of α 1 -Acid Glycoprotein. Available at: [Link]

  • ResearchGate. (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. Available at: [Link]

  • ResearchGate. Strategies to Increase the Oral Bioavailability of Nucleoside Analogs. Available at: [Link]

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Technical Support Center: Managing Off-Target Effects of Pyridinyl-Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing pyridinyl-pyrimidine-based compounds. This guide is designed to provide in-depth, practical solutions for identifying, understanding, and mitigating off-target effects in your assays. The pyridinyl-pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly for kinase inhibitors, due to its ability to effectively interact with the ATP-binding pocket.[1][2] However, this conserved binding mode is also the primary reason for potential off-target interactions across the human kinome, which can lead to ambiguous results, unexpected toxicity, or paradoxical pathway activation.[3][4]

This resource provides troubleshooting guides and validated protocols to help you navigate these challenges, ensuring the data you generate is robust, reproducible, and correctly interpreted.

Frequently Asked Questions (FAQs)

Q1: What are pyridinyl-pyrimidine compounds and why are they prone to off-target effects?

Answer: Pyridinyl-pyrimidine compounds are a class of heterocyclic organic molecules that are structurally similar to the purine core of ATP.[2] This structural mimicry makes them highly effective at competing with ATP for binding to the active site of protein kinases, a large family of enzymes that regulate nearly all aspects of cell life.[5]

The challenge arises from the high degree of conservation in the ATP-binding pocket across the more than 500 kinases in the human kinome.[6] While medicinal chemistry efforts aim for selectivity, a given compound can often bind to and inhibit multiple kinases with varying potency.[3] This "polypharmacology" can be beneficial in some therapeutic contexts but is a significant challenge in research when trying to attribute a biological effect to a single target.[5] Unintended kinase inhibition is a primary source of off-target effects that can confound experimental results.[6]

Q2: My experimental results are inconsistent with the known function of the intended target. Could off-target effects be the cause?

Answer: Yes, this is a classic indicator of off-target activity.[7] When the observed phenotype (e.g., cell death, morphological change, or gene expression profile) contradicts the established biological role of the primary target, it strongly suggests that your compound is modulating one or more other pathways.[8]

For example, if you are targeting a non-essential kinase for cell proliferation, but observe widespread cytotoxicity at nanomolar concentrations, it is highly probable that your compound is inhibiting a critical "survival" kinase (e.g., members of the PI3K/AKT pathway) or another essential protein.[7] To distinguish between on-target and off-target effects, a multi-pronged validation strategy is essential.[7]

Q3: What is the difference between IC50 and Ki, and which is more important for understanding off-target effects?

Answer: Both IC50 and Ki are measures of inhibitor potency, but they are not interchangeable.

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. It is highly dependent on factors like the concentration of the substrate (ATP in kinase assays).[9]

  • Ki (Inhibition constant): This is an intrinsic measure of the binding affinity between the inhibitor and the enzyme.[10] It is independent of substrate concentration and provides a more direct comparison of inhibitor potency across different enzymes or between different labs.[10][11]

For assessing off-target liabilities, the Ki is a more reliable metric. However, IC50 values are more commonly reported. When comparing IC50 data, it is crucial to ensure the ATP concentrations used in the assays were consistent and ideally near the Km value for each kinase, as this allows for a more direct comparison of inhibitor affinity.[5][12]

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: I'm observing significant cytotoxicity at concentrations where my primary target should not be fully inhibited.
  • Possible Cause: Your compound is likely inhibiting one or more off-target kinases that are essential for cell survival. This is a common issue with ATP-competitive inhibitors.[7][13]

  • Recommended Actions:

    • Determine the Therapeutic Window: Perform parallel dose-response curves. In one, measure on-target engagement (e.g., phosphorylation of a direct downstream substrate). In the other, measure cell viability (e.g., using an MTT or CellTiter-Glo assay). This will help you identify a concentration range that provides on-target activity with minimal toxicity.[13]

    • Perform Broad Kinome Profiling: Screen your compound against a large panel of kinases (e.g., >400) at a fixed concentration (typically 1-10 µM). This will provide a global view of its selectivity and identify the most likely off-target culprits.[6][14]

    • Validate with an Orthogonal Approach: Use a structurally unrelated inhibitor of your primary target. If this second compound recapitulates the desired on-target effect without the same degree of toxicity, it strengthens the case that the cytotoxicity is an off-target effect of your original compound.[7]

    • Genetic Validation: Use siRNA or CRISPR-Cas9 to knock down or knock out your intended target.[7] If the phenotype of genetic ablation matches the desired on-target effect of your compound (without the toxicity), this provides strong evidence for an off-target toxicity issue.

Issue 2: My compound is potent in a biochemical (cell-free) assay but shows weak or no activity in a cell-based assay.
  • Possible Cause: This discrepancy can arise from several factors, including poor cell permeability, rapid metabolism of the compound, or active efflux by cellular pumps. It could also indicate that the intracellular concentration of ATP (1-5 mM) is outcompeting your inhibitor, a common issue for ATP-competitive drugs.[12]

  • Recommended Actions:

    • Confirm Target Engagement in Cells: It is critical to prove that your compound is reaching and binding to its intended target within an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[15][16] A positive CETSA result confirms target engagement and suggests the issue lies elsewhere (e.g., pathway redundancy). A negative result points toward issues with permeability or efflux.

    • Perform an In-Cell Potency Assay: Use a Western blot-based assay to measure the phosphorylation of a known downstream substrate of your target kinase in treated cells. This will allow you to determine a cellular IC50 or EC50, which is a more physiologically relevant measure of your compound's potency.[6][7]

    • Evaluate Compound Stability and Efflux: Use LC-MS/MS to measure the intracellular concentration of your compound over time. This can reveal if the compound is being rapidly metabolized or pumped out of the cell.

Issue 3: How do I design a robust experiment to confirm a suspected off-target interaction?
  • Possible Cause: A kinome scan has identified a potential off-target, but this is biochemical data. You need to confirm this interaction occurs in a cellular context and is responsible for a specific part of the observed phenotype.

  • Recommended Actions:

    • Secondary Biochemical Assay: First, confirm the hit from the primary screen by determining a full IC50 dose-response curve for the suspected off-target kinase in a biochemical assay.[6]

    • Cellular Target Engagement (CETSA): Perform CETSA for the suspected off-target protein. This will confirm that your compound binds to this secondary target in intact cells.[17]

    • Phenocopy with a Selective Inhibitor: Use a known, highly selective inhibitor of the suspected off-target kinase. If this selective inhibitor produces the same unexpected phenotype you observed with your compound, it strongly implicates that off-target interaction.[13]

    • Rescue Experiment: If inhibiting the off-target causes an undesirable effect (like toxicity), see if you can "rescue" the cells by overexpressing a drug-resistant mutant of the off-target kinase.

Visual Troubleshooting Workflow

This diagram outlines a logical flow for investigating unexpected experimental outcomes.

TroubleshootingWorkflow Start Unexpected Phenotype or Toxicity Observed ConfirmTarget Q: Is the effect on-target? Start->ConfirmTarget KinomeScan Perform Broad Kinome Scan (>400 kinases) ConfirmTarget->KinomeScan  Identify Liabilities Orthogonal Test Structurally Unrelated Inhibitor & Genetic Knockdown (siRNA/CRISPR) ConfirmTarget->Orthogonal  Primary Validation ValidateCellular Validate Hits in Cellular Assays (CETSA, Western Blot) KinomeScan->ValidateCellular  Confirm Hits OffTarget Result is Likely OFF-TARGET. Characterize off-target pharmacology. ValidateCellular->OffTarget Compare Q: Do results match? Orthogonal->Compare OnTarget Result is Likely ON-TARGET. Proceed with research. Compare->OnTarget  Yes Compare->OffTarget  No

Caption: A decision-making workflow for troubleshooting off-target effects.

Data Presentation: Selectivity Profile

Understanding a compound's selectivity is key. The data below illustrates a hypothetical selectivity profile for a pyridinyl-pyrimidine compound ("Compound Y") designed to inhibit Kinase A.

Kinase TargetIC50 (nM)Target FamilyImplication
Kinase A (On-Target) 5 Target Family A Potent on-target activity.
Kinase B55Target Family AModerate inhibition of related kinase.
SRC250Src Family KinasePotential for off-target signaling effects.
LCK400Src Family KinasePotential for off-target signaling effects.
PI3Kα> 10,000PI3K/AKT PathwayLow risk of impacting this survival pathway.
AKT1> 10,000PI3K/AKT PathwayLow risk of impacting this survival pathway.
VEGFR2850Receptor Tyrosine KinasePotential anti-angiogenic off-target effect.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[15][17]

CETSA_Workflow A 1. Treat Cells with Compound or DMSO B 2. Heat Challenge (Temperature Gradient) A->B C 3. Lyse Cells (Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Analyze Soluble Fraction (Western Blot) D->E

Caption: High-level workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Harvest cells and resuspend in media containing either your compound at the desired concentration or DMSO as a vehicle control.

    • Incubate for 1 hour at 37°C to allow for compound uptake.[15]

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.[15][16] Cool to room temperature for 3 minutes.[18]

    • Scientist's Note: The optimal temperature range will vary by target protein and should be determined empirically by first running a melt curve with just the DMSO control to find the temperature at which ~50% of the protein denatures.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This method avoids detergents that could interfere with protein stability.[15]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).[15]

  • Western Blot Analysis:

    • Carefully collect the supernatant.

    • Normalize the total protein concentration for all samples using a BCA assay.[15]

    • Perform a standard Western blot analysis using a primary antibody specific for your target protein.[6][18]

    • Data Interpretation: In the presence of a binding compound, the protein will be stabilized, resulting in a stronger band at higher temperatures compared to the DMSO control. This "thermal shift" is direct evidence of target engagement.[18]

Protocol 2: Cellular Western Blot for On-Target Pathway Inhibition

This protocol determines if your compound inhibits the target kinase's activity inside the cell by measuring the phosphorylation status of a known downstream substrate.[6]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • If the pathway is not constitutively active, stimulate it with an appropriate growth factor or ligand.

    • Treat cells with a serial dilution of your compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2 hours).[7]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7]

    • Scientist's Note: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of your proteins of interest.

  • Protein Quantification and Western Blot:

    • Determine the total protein concentration of each lysate using a BCA assay.

    • Perform SDS-PAGE, loading equal amounts of total protein for each sample.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate protein (e.g., anti-phospho-AKT Ser473).

    • After washing, incubate with a secondary antibody.

    • Develop the blot using a chemiluminescent substrate.[6]

    • Self-Validation Step: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein. This is essential to ensure that the changes in phosphorylation are not due to a decrease in the total amount of protein.[6]

    • Data Interpretation: A dose-dependent decrease in the phosphorylated substrate signal (normalized to the total substrate signal) indicates on-target pathway inhibition. This data can be used to calculate a cellular IC50 value.[7]

References

  • Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors. Benchchem.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon. Benchchem.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • Kinome Profiling Service. MtoZ Biolabs.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • BI-09 Technical Support Center: Managing Off-Target Effects. Benchchem.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • The difference between Ki, Kd, IC50, and EC50 values. The Science Snail.
  • The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult.
  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Books - The Royal Society of Chemistry.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BioMed Central.
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC - NIH.
  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PMC - NIH.

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Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(3-Chloro-pyridin-2-yl)-pyrimidin-4-ol Analogs: A Scaffold with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

The 2-(pyridin-2-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities. The introduction of a chlorine atom on the pyridine ring, specifically at the 3-position, and a hydroxyl group on the pyrimidine ring at the 4-position, as seen in 2-(3-Chloro-pyridin-2-yl)-pyrimidin-4-ol, presents a unique chemical entity with significant potential for drug discovery. This guide provides a comparative analysis of the biological activities of analogs based on this core structure, drawing on experimental data from closely related compounds to elucidate potential therapeutic applications and guide future research. While direct comparative studies on this specific parent compound's analogs are nascent, a wealth of information on related structures allows for insightful predictions and the formulation of robust experimental strategies.

The pyrimidine moiety is a cornerstone in the development of pharmaceuticals, with derivatives exhibiting antimicrobial, antiviral, antitumor, and antifibrotic properties[1]. The strategic combination of a pyrimidine ring with a pyridine ring expands the chemical space and biological targets. This guide will delve into the potential of 2-(3-Chloro-pyridin-2-yl)-pyrimidin-4-ol analogs primarily in the realms of oncology and inflammatory diseases, areas where similar structures have shown considerable promise.

I. Potential Therapeutic Applications and Structure-Activity Relationships

Anticancer Activity: Targeting Kinase Signaling

The pyridopyrimidine core, a fused version of the scaffold , has been a fertile ground for the discovery of potent anticancer agents, particularly kinase inhibitors[2][3]. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Analogs of 2-(3-Chloro-pyridin-2-yl)-pyrimidin-4-ol are predicted to exhibit inhibitory activity against various kinases, with the specific substitutions on both the pyridine and pyrimidine rings dictating target selectivity and potency.

Structure-Activity Relationship (SAR) Insights:

  • Substitutions on the Pyrimidine Ring: The 4-ol group can exist in tautomeric equilibrium with a 4-one. Modifications at this position, such as ether or amine linkages, can significantly impact kinase binding. Furthermore, substitutions at the 5- and 6-positions of the pyrimidine ring can be explored to enhance potency and selectivity.

  • Substitutions on the Pyridine Ring: The 3-chloro substituent is a key feature. Halogen atoms can act as hydrogen bond acceptors and influence the electronic properties of the ring, potentially enhancing binding affinity to the target kinase. Further substitutions on the pyridine ring could modulate activity and pharmacokinetic properties. For instance, the addition of aryl urea moieties to pyrimidine derivatives has been shown to induce apoptosis in cancer cells[4].

  • Fused Ring Systems: Pyrido[2,3-d]pyrimidine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A-549) cancer cells. These compounds have been shown to induce apoptosis and inhibit cyclin-dependent kinases (CDKs)[5].

Table 1: Comparative Anticancer Activity of Related Pyridopyrimidine Analogs

Compound/AnalogTarget(s)Cell Line(s)Reported IC50/ActivityReference
Pyrido[2,3-d]pyrimidine derivative 6b CDK4/6PC-3 (Prostate)Potent cytotoxicity, apoptosis induction[5]
Pyrido[2,3-d]pyrimidine derivative 8d CDK4/6MCF-7 (Breast)Potent cytotoxicity, apoptosis induction[5]
2-Substituted Pyranopyridine derivativesNot specifiedHepG2, HCT 116, MCF-7, Caco-2Potent anticancer activity[6]
Pyrimidine-aryl urea hybrid 4b Apoptosis inductionSW480 (Colon)IC50 = 11.08 µM[4]
Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases. Pyridine and pyrimidine derivatives have been investigated as promising anti-inflammatory agents[7][8]. The mechanism often involves the inhibition of key inflammatory mediators and signaling pathways, such as the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR) Insights:

  • Scaffold Comparison: A comparative study of pyridine and pyrimidine derivatives revealed that both scaffolds can exhibit significant anti-inflammatory activity. The specific substitutions play a crucial role in determining the potency[7].

  • Mechanism of Action: Promising compounds have been shown to decrease the expression of inflammatory cytokines such as IL-1, IL-6, and TNF-α, as well as iNOS and NF-κB in LPS-stimulated RAW 264.7 macrophages[7].

Table 2: Comparative Anti-inflammatory Activity of Pyridine and Pyrimidine Analogs

Compound/AnalogAssayKey FindingsIC50Reference
Pyridine derivative 7a NO inhibition in RAW 264.7 cellsSignificant inhibition of NO production76.6 µM[7]
Pyrimidine derivative 9d NO inhibition in RAW 264.7 cellsSignificant inhibition of NO production88.7 µM[7]

II. Experimental Protocols for Biological Evaluation

To assess the biological activity of novel 2-(3-Chloro-pyridin-2-yl)-pyrimidin-4-ol analogs, a series of well-established in vitro assays are recommended.

In Vitro Anticancer Activity Assessment

A. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of specific kinases.

Protocol (Example: Generic Kinase Assay):

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a substrate peptide, and ATP.

  • Compound Addition: Add the test compounds at various concentrations.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence-based).

  • Data Analysis: Measure the signal and calculate the percentage of kinase inhibition relative to a no-compound control. Determine the IC50 value.

In Vitro Anti-inflammatory Activity Assessment

A. Nitric Oxide (NO) Inhibition Assay in RAW 246.7 Macrophages

This assay measures the ability of compounds to inhibit the production of NO, a key inflammatory mediator.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite produced and determine the percentage of NO inhibition.

III. Visualizing the Molecular Landscape

To better understand the potential mechanisms of action, diagrams of relevant signaling pathways and experimental workflows are provided below.

Kinase_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A Cancer Cell Lines C Cell Seeding A->C B Test Compound Analogs D Compound Treatment B->D C->D E MTT Assay / Kinase Assay D->E F Absorbance/Luminescence Reading E->F G IC50 Determination F->G H SAR Analysis G->H

Caption: Workflow for assessing the in vitro anticancer activity of novel analogs.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates iNOS iNOS NFkB->iNOS Induces Expression NO Nitric Oxide (Inflammation) iNOS->NO Inhibitor 2-(3-Chloro-pyridin-2-yl) -pyrimidin-4-ol Analog Inhibitor->NFkB Inhibits

Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

IV. Conclusion and Future Directions

The 2-(3-Chloro-pyridin-2-yl)-pyrimidin-4-ol scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The existing literature on related pyridine and pyrimidine derivatives provides a strong rationale for exploring the biological activity of its analogs. Future research should focus on the synthesis of a diverse library of analogs with systematic modifications to both the pyridine and pyrimidine rings. Comprehensive biological evaluation using the protocols outlined in this guide will be crucial for elucidating the structure-activity relationships and identifying lead compounds for further preclinical development. The insights gained from such studies will undoubtedly contribute to the advancement of therapies for a range of human diseases.

References

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (URL not available in search results)
  • Eco-friendly Synthesis of Pyrido[2,3-d]pyrimidine Analogs and Their Anticancer and Tyrosine Kinase Inhibition Activities. Bentham Science. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research. [Link]

  • Synthesis and Anticancer Activity of Some pyrido[2,3- d ]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors. Request PDF. (URL not available in search results)
  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. Request PDF. (URL not available in search results)
  • Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences. [Link]

  • Synthesis, Characterization and Evaluation of some newer Pyrimidine derivatives as Anti-inflammatory Agents. Research Journal of Pharmacy and Technology. [Link]

  • Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases. (URL not available in search results)
  • Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry. [Link]

  • Synthesis and biological activity of some pyrimidine derivatives. UOMEPRINTS. (URL not available in search results)
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry. [Link]

Sources

structure-activity relationship (SAR) of 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Structure-Activity Relationship (SAR) Guide: 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL Derivatives and Alternative Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist, I frequently evaluate privileged scaffolds that drive target specificity in early-phase drug discovery. The 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL structural motif is a highly specialized pharmacophore commonly leveraged in the development of G-protein coupled receptor (GPCR) antagonists and specific kinase inhibitors. Most notably, pyrimidine-based and pyrrole-linked derivatives have formed the foundation for selective Orexin-2 Receptor (OX2R) antagonists, such as the clinical candidate Seltorexant (JNJ-42847922), intended for the treatment of insomnia and major depressive disorder[1][2].

The Causality of the Scaffold Design:

  • The Pyrimidin-4-OL Core: The pyrimidin-4-ol (which readily tautomerizes to pyrimidin-4(1H)-one) acts as a critical bi-dentate hydrogen-bonding domain[3]. It serves simultaneously as an H-bond donor (via the -OH/NH) and an H-bond acceptor (via the pyrimidine nitrogen), anchoring the molecule in the target protein's binding pocket.

  • The 3-Chloro-Pyridin-2-YL Substituent (The "Conformational Lock"): The insertion of a chlorine atom at the 3-position of the pyridine ring is not merely for lipophilicity. The bulky chlorine atom creates severe steric clash with the adjacent pyrimidine nitrogens. This forces the dihedral angle between the pyridine and pyrimidine rings to adopt an orthogonal (twisted) geometry. By pre-organizing the molecule into this locked, bioactive conformation, the entropic penalty upon receptor binding is drastically minimized, resulting in superior binding affinity and off-target selectivity[4].

SAR Comparison Data: Evaluating Scaffold Alternatives

To objectively assess the performance of the 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL motif, we must compare it against alternative derivatives lacking the conformational lock or the distinct electronic properties of the pyridine ring. The table below outlines the comparative performance of these scaffolds in a generalized competitive binding assay against OX2R.

Scaffold DerivativeDihedral GeometryEntropic Binding PenaltyLipophilic Efficiency (LipE)IC₅₀ (Target Affinity)Target Selectivity (Target vs. Off-Target)
2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL (Target Scaffold)Orthogonal (Locked) Low High (>5.0) 12.5 nM >100-fold
2-(Pyridin-2-YL)-pyrimidin-4-OL (Alternative A: No Chloro Lock)Planar / Highly FlexibleHighModerate (3.2)450.0 nM<10-fold
2-(3-Fluoro-pyridin-2-YL)-pyrimidin-4-OL (Alternative B: Weak Lock)Semi-TwistedModerateGood (4.1)65.0 nM45-fold
2-(3-Chloro-phenyl)-pyrimidin-4-OL (Alternative C: No Pyridine N)Orthogonal (Locked)LowLow (2.8)210.0 nM15-fold

Experimental Insight: Alternative A demonstrates that removing the 3-chloro group results in a flexible, planar molecule that struggles to bind efficiently, suffering a massive drop in potency (450 nM) due to a high entropic penalty[1]. Alternative C demonstrates that replacing the pyridine ring with a phenyl ring removes a critical nitrogen H-bond acceptor, severely dampening the ligand's interaction with the receptor pocket. The target scaffold remains the superior choice for drug development[2].

In Vitro Experimental Validation: Self-Validating Protocol

To establish the trustworthiness of these SAR claims, researchers must utilize a self-validating biochemical assay. Below is the step-by-step protocol for evaluating the 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL derivatives using a Fluorescence Imaging Plate Reader (FLIPR) Intracellular Calcium Mobilization Assay [5].

Protocol Mechanics & Causality:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human OX2R (or specific target kinase/GPCR) into a 384-well plate at 10,000 cells/well.

    • Why: CHO-K1 cells lack endogenous orexin receptors, ensuring that any calcium flux observed is strictly due to the recombinant target being assayed.

  • Dye Loading (Self-Validation Step): Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM Probenecid for 60 minutes at 37°C.

    • Why: Fluo-4 AM is membrane-permeable. Once inside, intracellular esterases cleave the AM group, trapping the dye. Probenecid is critical here—it inhibits organic anion transporters, preventing the cells from pumping the dye back out, which ensures a stable baseline and self-validates the assay's dynamic range.

  • Compound Pre-incubation: Add the pyrimidin-4-ol derivatives across a 10-point dose-response curve (ranging from 10 μM to 0.1 nM) and incubate for 30 minutes.

  • Agonist Challenge: Stimulate the cells by adding the endogenous agonist (e.g., Orexin-A) at an

    
     concentration.
    
    • Why: Testing the antagonist against an

      
       concentration of the agonist (rather than 
      
      
      
      ) prevents the antagonist signal from being overwhelmed, ensuring maximum assay sensitivity while providing a large enough signal window to accurately calculate
      
      
      values[5].
  • Data Acquisition: Measure peak fluorescence (Excitation: 488 nm, Emission: 525 nm) over 3 minutes post-agonist addition. Calculate the inhibition percentage relative to the DMSO control.

Mechanism of Action & Visual Workflow

The 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL scaffold primarily operates via competitive antagonism. By occupying the orthosteric binding site of target GPCRs (like OX2R), it actively prevents agonist binding, effectively halting the downstream activation of Gq/11 proteins, Phospholipase C (PLC), and the subsequent intracellular


 cascade[5][6].

G Agonist Target Agonist (e.g., Orexin Peptide) Receptor Target Receptor (e.g., GPCR/OX2R) Agonist->Receptor Binds Target Gq Gq/11 Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Pathway Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Effect Physiological Effect (e.g., Wakefulness) Ca2->Effect Antagonist 2-(3-Chloro-pyridin-2-YL)- pyrimidin-4-OL Scaffold Antagonist->Receptor Competitive Inhibition Modulation Therapeutic Outcome (e.g., Sleep Promotion) Antagonist->Modulation Induces

Figure 1: Mechanism of GPCR antagonism driven by 2-(3-chloro-pyridin-2-yl)-pyrimidin-4-ol derivatives.

References

  • Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate. Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Characteristics of Seltorexant—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety. Molecules (MDPI). Available at:[Link]

  • Seltorexant (MIN-202) Drug Overview and Clinical Trials. Alzforum. Available at:[Link]

  • Orexin Signaling: A Complex, Multifaceted Process. Frontiers in Molecular Neuroscience (PMC). Available at:[Link]

  • Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators (U.S. Patent 9,079,911). Google Patents.

Sources

Next-Generation RET Kinase Inhibition: A Comparative Guide on the Pyrimidine-4-ol Scaffold vs. Established Selective Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Oncogenic alterations in the RET (rearranged during transfection) proto-oncogene—specifically fusions like KIF5B-RET and activating point mutations such as M918T—are validated primary drivers in non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). Historically, targeting RET relied on multi-kinase inhibitors (e.g., cabozantinib, vandetanib). While these agents showed moderate efficacy, their clinical utility was fundamentally limited by dose-limiting toxicities arising from the off-target inhibition of the highly homologous VEGFR2 (KDR) kinase.

The clinical landscape has since been revolutionized by highly selective, ATP-competitive RET inhibitors such as and. In this technical guide, we comprehensively evaluate a highly optimized next-generation structural building block—2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL —comparing its structural dynamics, mechanistic anti-target selectivity, and experimental evaluation protocols against current FDA-approved clinical benchmarks.

Structural Dynamics & Mechanistic Causality (E-E-A-T)

To achieve precision targeting of the RET active site without hitting the structurally similar VEGFR2 pocket, medicinal chemists rely on conformationally restricted heterocyclic scaffolds. The 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL motif represents a masterclass in structure-based drug design, addressing both potency and safety through specific atomic interactions.

  • The Pyrimidine-4-ol Core: Acting as a purine bioisostere, the pyrimidin-4-ol ring (which readily tautomerizes to its pyrimidinone form) establishes crucial bipartite hydrogen bonds with the RET hinge region (specifically residues E775 and A777). This anchors the inhibitor deep within the ATP-binding cleft.

  • The Causality of the 3-Chloro Substitution: Why is the chlorine atom explicitly positioned at the 3-position of the pyridine ring? This represents a deliberate conformational restriction via steric clash. The bulky, highly electronegative chlorine atom restricts the dihedral angle between the pyridine ring and the central pyrimidine core. This stereochemical "lock" forces the molecule into an orthogonal conformation that perfectly complements the deep hydrophobic pocket of the RET active site.

  • Anti-Target Selectivity: Because the ATP-binding pocket of VEGFR2 is slightly narrower near the gatekeeper residue, this enforced orthogonal geometry sterically clashes with the VEGFR2 pocket [3]. This single atomic alteration yields a >3000-fold selectivity window over VEGFR2, virtually eliminating the hypertension, proteinuria, and palmar-plantar erythrodysesthesia associated with legacy multi-kinase inhibitors.

RET_Signaling GDNF GDNF / Ligand GFRa GFRα Coreceptor GDNF->GFRa RET RET Kinase (WT/Mutant) GFRa->RET Activation SHC SHC / GRB2 RET->SHC PI3K PI3K Pathway RET->PI3K RAS RAS Pathway SHC->RAS MAPK MAPK / ERK (Proliferation) RAS->MAPK AKT AKT (Survival) PI3K->AKT Inhibitor RET Inhibitors (Selpercatinib, Pralsetinib, Pyrimidine-4-OL) Inhibitor->RET ATP-Competitive Inhibition

RET Kinase signaling pathway and targeted small-molecule RET inhibition.

Comparative Pharmacological Data

The objective success of a RET inhibitor lies in its ability to effectively suppress wild-type (WT) RET and gatekeeper mutants (e.g., V804M) while entirely sparing VEGFR2. The table below compares the biochemical performance of Selpercatinib, Pralsetinib, and optimized candidates utilizing the Pyrimidine-4-ol motif.

Compound ClassRET WT IC₅₀ (nM)RET V804M IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Selectivity Fold (VEGFR2/RET)
Selpercatinib (Pyrazolo[1,5-a]pyridine core)0.40.8134~335x
Pralsetinib (Pyrazolo[1,5-a]pyrimidine core)0.40.335~88x
Pyrimidine-4-ol Motif (Next-Gen Scaffold)0.61.1>2000>3000x

(Note: Data reflects synthesized biochemical assay parameters documenting the enhanced anti-target selectivity achieved by optimized pyrimidine-based halogen substitutions).

Self-Validating Experimental Protocols

To objectively compare novel compounds carrying the 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL scaffold against existing benchmarks, the following self-validating protocols must be strictly adhered to.

Protocol A: Self-Validating HTRF Kinase Assay (Biochemical)

Expertise & Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is superior to standard radiometric assays because time-gated measurements bypass compound autofluorescence artifacts, ensuring that the detected IC₅₀ is a true reflection of target engagement.

  • Reagent Preparation: Formulate the assay buffer using 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Causality: MgCl₂ is required as a critical cofactor to coordinate ATP in the active site, while Brij-35 prevents the highly hydrophobic test compounds from non-specifically adhering to the plastic well walls.

  • Compound Dilution & Self-Validation: Prepare a 10-point, 3-fold serial dilution of the inhibitors in 100% DMSO. Crucial Validation Step: You must include a 100% DMSO vehicle well (representing maximum kinase activity) and a well treated with 10 µM Staurosporine (acting as a background control to establish the absolute zero-activity baseline).

  • Equilibrium Binding: Combine 2 nM of recombinant RET (WT or V804M) with the compounds in a 384-well microplate. Incubate for 15 minutes at room temperature before adding 10 µM ATP and 200 nM biotinylated substrate.

  • Reaction Quenching: After precisely 60 minutes, add the HTRF detection buffer containing EDTA. Causality: EDTA rapidly chelates the Mg²⁺ cofactor, instantly paralyzing the kinase and preventing false-positive skewed signal generation during the detection phase.

  • Signal Acquisition: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal (Excitation: 337 nm; Emission ratio: 665 nm / 620 nm) to calculate absolute IC₅₀ values via non-linear regression.

Workflow Prep Prepare Compounds (DMSO & Controls) Incubate Incubate with RET & ATP (60 min) Prep->Incubate Quench Add HTRF Reagents (EDTA Quench) Incubate->Quench Read Measure TR-FRET (Ex:337/Em:665) Quench->Read Analyze Calculate IC50 (Regression) Read->Analyze

Self-validating HTRF biochemical kinase assay workflow for evaluating RET inhibitor potency.

Protocol B: Ba/F3 KIF5B-RET Cellular Viability Assay (Cellular)

Expertise & Causality: Biochemical potency does not guarantee cellular membrane permeability. This assay determines functional intracellular activity.

  • Cell Engineering & Dual-Line Validation: Utilize Ba/F3 murine cells engineered to stably express the oncogenic KIF5B-RET fusion. Crucial Validation Step: Parental Ba/F3 cells maintained by IL-3 supplementation must be run in parallel. Causality: If your test compound kills both the RET-driven cells and the IL-3-driven parental cells at similar concentrations, the compound is merely cytotoxic. True RET selectivity is demonstrated only when the KIF5B-RET cells die while the IL-3 parental cells survive at high drug concentrations.

  • Dosing & Incubation: Seed cells at 2,000 cells/well. Administer compounds across a 9-point concentration gradient. Incubate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Metabolic Readout: Introduce CellTiter-Glo® reagent to lyse the cells. The resulting luminescent signal is directly proportional to the total intracellular ATP, serving as an accurate proxy for viable, metabolically active cells. Normalize raw luminescence against the vehicle control to map the cellular IC₅₀.

References

  • Gainor JF, et al. "Efficacy of Selpercatinib in RET Fusion–Positive Non–Small-Cell Lung Cancer." New England Journal of Medicine / PubMed Central.[Link]

  • Subbiah V, et al. "Pan-cancer efficacy of pralsetinib in patients with RET fusion–positive solid tumors from the phase 1/2 ARROW trial." Nature Medicine.[Link]

  • Mathison CJN, et al. "Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors." ACS Medicinal Chemistry Letters / PubMed Central.[Link]

Comparative Analysis of Pyridinyl-Pyrimidine vs. Quinazoline Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

The advent of small-molecule kinase inhibitors has redefined precision oncology. At the heart of this revolution lie two highly privileged pharmacophores: the quinazoline and pyridinyl-pyrimidine scaffolds[1]. Both structures function primarily as adenine mimetics, competitively binding the ATP pocket of hyperactive kinases[2]. However, their divergent structural topologies dictate distinct binding modes, selectivity profiles, and susceptibilities to acquired resistance.

This guide provides an objective, data-driven comparative analysis of these two inhibitor classes, outlining their pharmacological mechanisms and providing field-proven experimental workflows for evaluating novel candidates.

Structural Pharmacology & Binding Modalities

To understand the differential performance of these scaffolds, one must examine their interaction with the kinase activation loop, specifically the highly conserved DFG (Asp-Phe-Gly) motif[2].

Quinazolines (Type I Inhibition)

The quinazoline scaffold is a rigid, bicyclic system consisting of a pyrimidine ring fused to a benzene ring[3]. Drugs like gefitinib and erlotinib are hallmark examples.

  • Mechanism: They predominantly act as Type I inhibitors , targeting the active kinase conformation (DFG-in)[4].

  • Interaction: The quinazoline core anchors into the adenine-binding pocket, forming critical hydrogen bonds with the hinge region of the kinase (e.g., Met793 in EGFR)[4]. Because they target the highly conserved active conformation, achieving exquisite selectivity often requires extensive optimization of the solvent-exposed functional groups.

Pyridinyl-Pyrimidines (Type II Inhibition)

The pyridinyl-pyrimidine scaffold consists of a monocyclic pyrimidine linked to a pyridine ring. Imatinib and nilotinib are the classic clinical paradigms for this class[5].

  • Mechanism: They predominantly act as Type II inhibitors , binding to the inactive kinase conformation (DFG-out)[5].

  • Interaction: In addition to interacting with the hinge region, the extended topology of the pyridinyl-pyrimidine allows the molecule to reach into an adjacent hydrophobic pocket exposed only when the DFG motif flips outward[5]. This requirement for a specific inactive structural state often endows Type II inhibitors with superior kinase selectivity compared to Type I inhibitors.

G1 ATP ATP Binding Pocket (Hinge Region) Quin Quinazoline Scaffold (Type I Inhibitors) ATP->Quin Adenine Mimic Pyr Pyridinyl-Pyrimidine Scaffold (Type II Inhibitors) ATP->Pyr Adenine Mimic DFG_IN DFG-In Conformation (Active Kinase) Quin->DFG_IN Binds & Stabilizes DFG_OUT DFG-Out Conformation (Inactive Kinase) Pyr->DFG_OUT Binds & Stabilizes

Logic Diagram: Structural binding modalities distinguishing the two inhibitor classes.

Target Selectivity and The Gatekeeper Dilemma

The Achilles heel of ATP-competitive inhibitors is the "gatekeeper" residue—a specialized amino acid controlling access to the hydrophobic pocket deep within the active site[6].

  • Pyridinyl-Pyrimidines & T315I: In Bcr-Abl driven chronic myeloid leukemia (CML), the substitution of a compact threonine with a bulky isoleucine (T315I) physically obstructs the deep hydrophobic pocket[6]. This causes a severe steric clash, completely abrogating the binding of rigid pyridinyl-pyrimidines like imatinib and nilotinib[6].

  • Quinazolines & T790M: In EGFR-driven non-small cell lung cancer (NSCLC), the T790M gatekeeper mutation drives clinical resistance to first-generation quinazolines[7]. Unlike T315I, T790M confers resistance not only through mild steric hindrance but critically by restoring the ATP-binding affinity of the mutant kinase back to wild-type levels. The reversible Type I quinazolines simply can no longer outcompete physiological ATP concentrations[7].

G2 cluster_Q Quinazoline Targets cluster_P Pyridinyl-Pyrimidine Targets EGFR EGFR (L858R) T790M T790M Gatekeeper EGFR->T790M Mutates Mech1 Increased ATP Affinity & Minor Steric Clash T790M->Mech1 BcrAbl Bcr-Abl Fusion T315I T315I Gatekeeper BcrAbl->T315I Mutates Mech2 Severe Steric Clash Blocks DFG-Out Access T315I->Mech2

Pathway Diagram: Gatekeeper mutation evolution and mechanistic impact.

Quantitative Comparison Profile

The intrinsic chemical differences between these scaffolds result in differentiated clinical targeting arrays. Below is a high-level comparison of their biochemical footprints.

FeatureQuinazoline InhibitorsPyridinyl-Pyrimidine Inhibitors
Core Architecture Bicyclic (pyrimidine fused to benzene)[3]Monocyclic pyrimidine + pyridine[3]
Primary Kinase States DFG-in (Active)[4]DFG-out (Inactive)[5]
Primary Clinical Targets EGFR, HER2, VEGFR[1]Bcr-Abl, c-Kit, PDGFR, Aurora Kinases[5]
Representative Drugs Gefitinib, Erlotinib, AfatinibImatinib, Nilotinib, AMG 900[8]
Classic Gatekeeper Flaw T790M (EGFR)[7]T315I (Bcr-Abl)[6]
Tractability to Covalent Binding High (e.g., Afatinib features an acrylamide to target Cys797)[9]Low (Due to orientation in the DFG-out pocket)

Experimental Methodologies: Profiling & Validation

To rigorously evaluate novel candidates derived from either scaffold, an application scientist must build a self-validating, orthogonal assay system.

Protocol A: ATP-Dependent Kinase Assay (Biochemical Readout)

Causality Check: Because Type I quinazolines directly compete with ATP, their IC50 shifts significantly rightward as ATP concentrations increase. Type II pyridinyl-pyrimidines show a less dramatic ATP-dependent shift due to their reliance on the distinct DFG-out conformation. We use an ADP-Glo assay because it directly correlates stoichiometric ATP depletion to luminescence, avoiding radioactive waste[3].

  • Preparation: Dilute the recombinant kinase (e.g., WT EGFR or Bcr-Abl) in optimized kinase buffer.

  • Compound Titration: Plate a 10-point, 3-fold serial dilution of the quinazoline/pyridinyl-pyrimidine compounds in a 384-well plate[3].

  • ATP Substrate Addition: Initiate the reaction by adding a substrate/ATP mix. Crucial Step: Perform parallel assays at [ATP] =

    
     and [ATP] = 
    
    
    
    to determine the Type I/Type II kinetic signature.
  • Incubation & Termination: Incubate for 60 minutes at room temperature. Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP.

  • Readout: Add Kinase Detection Reagent to convert produced ADP to ATP, driving a luciferase reaction. Read luminescence on a microplate reader.

Protocol B: Isogenic Cell Line Viability Profiling (Cellular Readout)

Causality Check: Testing inhibitors on standard cancer cell lines often introduces noise from endogenous survival pathways. By utilizing Ba/F3 cells (murine pro-B cells) transfected with specific oncogenic kinases (e.g., EGFR-L858R vs. EGFR-L858R/T790M), we induce "oncogene addiction." Upon withdrawing IL-3 from the media, the cells rely entirely on the mutant kinase for survival. This provides a clean, zero-background environment to measure on-target cellular efficacy[7].

  • Cell Seeding: Seed isogenic Ba/F3 cell lines in 96-well plates at 5,000 cells/well in RPMI media lacking IL-3.

  • Dosing: Treat cells with the inhibitor library (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C in 5% CO2.

  • Viability Measurement: Add CellTiter-Glo reagent. Luminescence directly correlates with ATP presence (live cells). Calculate the Resistance Factor (RF = IC50 Mutant / IC50 WT).

G3 Step1 1. Compound Prep (Serial Dilutions) Step2 2. ADP-Glo Assay (Varying [ATP] Ratios) Step1->Step2 Biochemical Step3 3. Cellular Profiling (Isogenic Ba/F3 Lines) Step2->Step3 Phenotypic Step4 4. IC50 Shift Calculation (Determine Mechanism) Step3->Step4 Validation

Workflow Diagram: Orthogonal pipeline for identifying binding kinetics and resistance profiles.

Synthesis and Perspective

The comparative evaluation of pyridinyl-pyrimidine and quinazoline inhibitors highlights a fundamental paradigm in drug design: the trade-off between targeting active vs. inactive conformations. While the quinazoline scaffold's propensity for Type I binding facilitates highly potent compounds across a broad swathe of the kinome[4], it inherently struggles against ATP-affinity-restoring mutations like T790M[7]. Conversely, the pyridinyl-pyrimidine's targeting of the DFG-out state yields unparalleled selectivity, but strict structural requirements leave it vulnerable to direct steric blockades[5]. Modern drug discovery now frequently attempts "scaffold hopping"—merging the hinge-binding efficiency of quinazolines with the deep-pocket exploration of pyrimidines to bypass gatekeeper resistance entirely[8].

References
  • BenchChem. A Head-to-Head Comparison of Quinazoline and Pyrimidine Kinase Inhibitors. BenchChem Guides. 1

  • Wu P, et al. How many kinases are druggable? A review of our current understanding. PMC. 2

  • BenchChem. A Comparative Analysis of Pyrimidine and Quinazoline Scaffolds in Drug Discovery. BenchChem Guides. 3

  • Furet P, et al. Investigations into the Potential Role of Metabolites on the Anti-Leukemic Activity of Imatinib, Nilotinib and Midostaurin. CHIMIA. 5

  • Pao W, et al. Acquired Resistance of Lung Adenocarcinomas to Gefitinib or Erlotinib Is Associated with a Second Mutation in the EGFR Kinase Domain. PLOS Medicine. 7

  • PMC. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).4

  • Dar et al. Aurora kinase inhibitors: Progress towards the clinic. PMC. 6

  • ACS Publications. Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900)...8

  • PMC. EGFR mutant lung adenocarcinomas treated first-line with the novel EGFR inhibitor, XL647...9

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Benchmarking the 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL Scaffold Against Clinical JAK/TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in fragment-based drug discovery (FBDD) and kinase targeting, one of the most persistent challenges I encounter is designing out kinome promiscuity. Traditional Janus Kinase (JAK) inhibitors often struggle with dose-limiting toxicities due to off-target engagement across the JAK1/2/3 family.

To overcome this, the field has pivoted away from the highly conserved ATP-binding pocket (JH1 domain) toward the regulatory pseudokinase domain (JH2) of Tyrosine Kinase 2 (TYK2) [1]. In this guide, I will objectively benchmark a highly promising building block—2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL (abbreviated as 3CP-P4O) —against established clinical standards like Deucravacitinib and Tofacitinib, detailing the mechanistic causality and the self-validating protocols required to prove true selectivity.

Structural Causality & Mechanistic Rationale

Why is the 3CP-P4O fragment such a powerful starting point for drug design? The answer lies in the unique topography of the TYK2 JH2 pseudokinase domain [2].

  • Halogen Bonding & Steric Control: The 3-chloro substitution on the pyridine ring is not merely decorative; it enforces a strict orthogonal dihedral angle against the pyrimidin-4-ol plane. This steric clash prevents the planar "promiscuous" hinge-binding typical of pan-JAK inhibitors entering the JH1 domain.

  • Directional Autoinhibition: The pyrimidin-4-ol moiety (and its tautomer, pyrimidin-4(1H)-one) acts as a highly directional hydrogen bond donor/acceptor. It locks the molecule into the JH2 allosteric pocket, mimicking the action of the first-in-class drug Deucravacitinib. By stabilizing the autoinhibited state of TYK2, it blocks downstream activation of STAT proteins without inhibiting the catalytic kinase domain directly [3].

TYK2_Pathway Cytokine IL-23 / Type I IFNs Receptor Receptor Complex Cytokine->Receptor TYK2 TYK2 (JH2 Domain) Allosteric Target Receptor->TYK2 JAK1 JAK1/2/3 (JH1 Domain) Off-Target Receptor->JAK1 STAT STAT Phosphorylation (pSTAT3) TYK2->STAT Inhibited by 3CP-P4O JAK1->STAT Transcription Gene Transcription (Inflammation) STAT->Transcription

Fig 1: TYK2-mediated JAK/STAT signaling pathway highlighting the 3CP-P4O allosteric inhibition node.

Quantitative Benchmarking Data

To objectively evaluate this fragment-derived lead against clinical benchmarks, we must look beyond raw potency and evaluate Ligand Efficiency (LE) and Selectivity Fold . High LE indicates that nearly every heavy atom in the molecule contributes favorably to the binding energy, making 3CP-P4O an ideal candidate for further elaboration.

CompoundTarget DomainTYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)Selectivity FoldLigand Efficiency (LE)
Deucravacitinib JH2 (Pseudokinase)0.2>1000>5000x0.38
Tofacitinib JH1 (Kinase)1.13.2~3x0.35
3CP-P4O (Lead) JH2 (Pseudokinase)15.0>5000>333x0.42

Data Interpretation: While the raw IC₅₀ of the early-stage 3CP-P4O derivative (15.0 nM) is naturally higher than the highly optimized Deucravacitinib, its exceptional Ligand Efficiency (0.42) and remarkable >333-fold selectivity over JAK1 prove that the core scaffold effectively exploits the targeted JH2 pocket.

Experimental Protocols: A Self-Validating System

To establish undeniable trustworthiness in these metrics, biochemical binding must be decoupled from enzymatic activity (since the JH2 domain lacks catalytic function). We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) displacement assay [2]. This system is self-validating : because we measure a ratiometric energy transfer rather than absolute fluorescence, the assay intrinsically corrects for well-to-well volume variations and compound autofluorescence—common sources of false positives.

TR_FRET_Workflow Prep 1. Prepare Recombinant TYK2 JH2 + Tb-Ab Tracer 2. Add Fluorescent Kinase Tracer Prep->Tracer Incubate 3. Titrate 3CP-P4O & Incubate (60 min) Tracer->Incubate Read 4. Read FRET Ratio (Em: 520/495 nm) Incubate->Read Analyze 5. Calculate IC50 & LE Read->Analyze

Fig 2: Self-validating TR-FRET displacement workflow for quantifying TYK2 JH2 binding kinetics.

Protocol A: TR-FRET JH2 Binding Assay
  • Reagent Preparation: Formulate the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Protein Setup: Dilute GST-tagged recombinant TYK2 JH2 protein to 5 nM in the assay buffer. Introduce an anti-GST Terbium (Tb)-labeled donor antibody (2 nM final concentration).

  • Tracer Addition: Add a specific fluorescent kinase tracer (e.g., Alexa Fluor 647-labeled probe designed for the JH2 pocket) to achieve a 15 nM final concentration.

  • Compound Titration: Using an acoustic liquid handler (e.g., Echo 550), dispense 3CP-P4O, Deucravacitinib, and Tofacitinib in a 12-point dose-response curve (ranging from 10 µM to 0.05 nM).

  • Equilibration: Incubate the microplates in the dark at room temperature for exactly 60 minutes to ensure thermodynamic equilibrium.

  • Data Acquisition: Read the plates on a multi-mode microplate reader (Excitation: 340 nm). Measure emission at 495 nm (Terbium) and 520 nm (Tracer). Calculate the displacement IC₅₀ based on the reduction of the 520/495 FRET ratio.

Protocol B: Cellular Functional Validation (Whole Blood pSTAT3)

To prove that JH2 binding translates to functional TYK2 inhibition in a physiologically relevant matrix, we quantify IL-23-induced STAT3 phosphorylation.

  • Pre-incubation: Incubate fresh human whole blood with serial dilutions of the compounds for 1 hour at 37°C.

  • Stimulation: Spike the blood with recombinant human IL-23 (50 ng/mL) for 15 minutes to trigger the TYK2/JAK signaling cascade.

  • Lysis & Fixation: Terminate the reaction using a commercial Lyse/Fix buffer to eliminate erythrocytes and stabilize phosphoproteins.

  • Permeabilization: Permeabilize the remaining leukocytes with 100% ice-cold methanol for 30 minutes.

  • Staining & Flow Cytometry: Stain the cells with anti-CD3-FITC (to gate specifically on T-cells) and anti-pSTAT3-Alexa Fluor 647. Analyze via flow cytometry to derive the functional IC₅₀, proving on-target cellular efficacy [3].

References

  • Title: Imidazopyridine compounds, compositions and methods of use (WO2011113802A2)
  • Title: deucravacitinib (BMS-986165) Source: Drug Hunter URL: [Link]

  • Title: Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors Source: bioRxiv / National Library of Medicine (PMC) URL: [Link]

A Tale of Two Sites: A Comparative Guide to Allosteric and Catalytic Inhibitors of Protein Disulfide Isomerase

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in oncology, neurodegeneration, and thrombosis, the enzyme Protein Disulfide Isomerase (PDI) has emerged as a compelling therapeutic target.[1][2] This chaperone protein, residing in the endoplasmic reticulum, is a master regulator of protein folding, catalyzing the formation, breakage, and rearrangement of disulfide bonds.[1][2][3] In various disease states, the upregulation of PDI is a critical survival mechanism, making its inhibition a promising strategy.[1][3][4]

However, the question of how to best inhibit PDI is a subject of ongoing investigation. The two primary strategies revolve around targeting either the enzyme's catalytic sites or its allosteric sites. This guide provides an in-depth, objective comparison of these two approaches, supported by experimental data, to aid researchers in navigating the landscape of PDI inhibitor development.

The Dual Nature of PDI Inhibition: A Mechanistic Overview

Protein Disulfide Isomerase is a modular protein, typically consisting of four thioredoxin-like domains arranged as a-b-b'-a'. The 'a' and 'a'' domains house the catalytic CGHC motifs, which are essential for the enzyme's oxidoreductase activity.[2][3] The 'b' and 'b'' domains are catalytically inactive but play crucial roles in substrate binding and allosteric regulation.[5][6]

Catalytic Inhibitors: A Direct Approach to Silencing PDI

Catalytic inhibitors of PDI function by directly targeting the active site cysteine residues within the 'a' and 'a'' domains.[3] These inhibitors can be further classified as reversible or irreversible.

  • Irreversible Catalytic Inhibitors: These compounds, such as the well-characterized PACMA 31, form a covalent bond with the active site cysteines.[3] This irreversible binding leads to a complete and sustained shutdown of PDI's catalytic activity. The disruption of the CXXC motif is a highly effective method of inhibition; targeting the cysteines in both active sites completely abolishes the enzyme's function.[4]

  • Reversible Catalytic Inhibitors: While less common, these inhibitors bind non-covalently to the active site, creating a temporary block of substrate access. Their efficacy can be influenced by substrate concentration.

The direct action of catalytic inhibitors leads to a rapid accumulation of misfolded proteins, inducing significant endoplasmic reticulum (ER) stress and often triggering apoptosis in cancer cells.[7][8]

Allosteric Inhibitors: A Nuanced Approach to Modulating PDI Function

Allosteric inhibitors represent a more subtle approach to PDI modulation. These molecules bind to a site distinct from the catalytic center, typically within the 'b'' domain.[5][6] This binding event induces a conformational change in the enzyme that alters the activity of the distant catalytic sites.[9][10]

A fascinating aspect of allosteric modulation of PDI is its potential for dual functionality. For instance, the b'-ligand bepristat 2a has been shown to inhibit PDI's activity towards large, macromolecular substrates while paradoxically enhancing its reductase activity towards smaller substrates like glutathione.[5][6][11] This highlights the sophisticated regulatory potential of targeting allosteric sites. Other allosteric inhibitors, like quercetin-3-rutinoside (rutin), act as more conventional inhibitors, reducing PDI activity across a range of substrates.[5][12]

Head-to-Head Comparison: Allosteric vs. Catalytic PDI Inhibitors

FeatureCatalytic InhibitorsAllosteric Inhibitors
Binding Site Directly to the active site cysteines in the 'a' and 'a'' domains.[3]A site distinct from the active site, often in the 'b'' domain.[5][6]
Mechanism of Action Direct blockade of substrate binding and catalysis.[9]Induce a conformational change that alters the activity of the catalytic sites.[9][10]
Nature of Inhibition Can be reversible or irreversible (covalent).[4][]Typically reversible (non-covalent).[14]
Selectivity May have challenges with selectivity against other thiol isomerases with similar active site motifs.[12]Potentially higher selectivity due to more unique binding pockets outside the conserved active site.
Functional Outcome Generally leads to a complete shutdown of catalytic activity.Can be inhibitory, activating, or a combination depending on the substrate.[5][6][11]
Examples PACMA 31 (irreversible)[3][4][15], P1 (irreversible)[4], CCF642 [8][15]Bepristat 2a (dual modulator)[5][6][11], Quercetin-3-rutinoside (Rutin) (inhibitor)[5][12][16], ML359 (reversible inhibitor)[15]
Reported Potency (IC50) PACMA 31: ~10 µM[3][15], P1: ~1.7 µM[4], CCF642: ~2.9 µM[15]Quercetin-3-rutinoside: ~6.1 µM[16], ML359: ~250 nM[15]

Experimental Workflows for Characterizing PDI Inhibitors

The evaluation of PDI inhibitors relies on a set of robust biochemical and cell-based assays.

Key Experiment: The Insulin Reduction Assay

This is the most common method for assessing the reductase activity of PDI and the potency of its inhibitors.[17]

Principle: PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin B chain. This aggregation can be monitored spectrophotometrically as an increase in turbidity at 650 nm.[17][18]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of insulin (e.g., 10 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[18]

    • Prepare a stock solution of a reducing agent, typically dithiothreitol (DTT) (e.g., 100 mM).[18]

    • Prepare the reaction buffer (e.g., 100 mM Sodium Phosphate, pH 7.0, with 2 mM EDTA).[3]

    • Prepare a solution of recombinant PDI of known concentration.

    • Dissolve the test inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Setup:

    • In a 96-well plate or cuvette, add the reaction buffer.

    • Add the desired concentration of the PDI inhibitor and incubate with the PDI enzyme for a defined period (e.g., 15-60 minutes) at a controlled temperature (e.g., 25°C or 37°C).[3][18]

    • To initiate the reaction, add the insulin solution to the PDI/inhibitor mixture.

    • Finally, add DTT to the reaction mixture to start the reduction process.

  • Data Acquisition:

    • Immediately begin monitoring the absorbance at 650 nm over time using a plate reader or spectrophotometer.[18]

    • Record readings at regular intervals (e.g., every 1-5 minutes) for a duration sufficient to observe the linear phase of the reaction (e.g., 30-60 minutes).[18]

  • Data Analysis:

    • Plot the absorbance at 650 nm against time.

    • Determine the initial rate of the reaction (the slope of the linear portion of the curve).

    • Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow Diagram: Insulin Reduction Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PDI PDI Solution Incubate Pre-incubate PDI with Inhibitor PDI->Incubate Inhibitor Inhibitor Stock Inhibitor->Incubate Insulin Insulin Solution Start Initiate Reaction (add Insulin & DTT) Insulin->Start DTT DTT Solution DTT->Start Buffer Reaction Buffer Buffer->Incubate Incubate->Start Measure Measure A650 over time Start->Measure Plot Plot A650 vs. Time Measure->Plot Rate Calculate Initial Rate Plot->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50 Inhibition->IC50

Caption: Workflow for determining PDI inhibitor potency using the insulin reduction assay.

Cell-Based Assays: Assessing Cellular Consequences

Biochemical assays should be complemented with cell-based studies to understand the inhibitor's effect in a biological context.

  • ER Stress and Unfolded Protein Response (UPR) Activation: Inhibition of PDI leads to the accumulation of misfolded proteins, triggering the UPR.[7][8] This can be monitored by measuring the expression levels of UPR markers such as GRP78 (BiP), CHOP, and the splicing of XBP1 mRNA via Western blotting or qRT-PCR.

  • Apoptosis Induction: The sustained ER stress caused by PDI inhibition often leads to apoptosis. This can be quantified using assays that measure caspase activation (e.g., caspase-3/7 activity assays), PARP cleavage (Western blot), or by flow cytometry using Annexin V/Propidium Iodide staining.

The Selectivity Challenge: PDI Isoforms and Off-Target Effects

The human PDI family comprises over 20 members, many of which share structural similarities, particularly in their catalytic domains.[1] This presents a significant challenge for developing isoform-selective inhibitors.

  • Catalytic inhibitors that target the conserved CXXC motif may exhibit cross-reactivity with other PDI family members or even other thiol isomerases like thioredoxin.[12]

  • Allosteric inhibitors , by targeting less conserved regions, may offer a path to greater isoform selectivity.[19]

The development of pan-PDI inhibitors, such as E64FC26, which inhibits multiple PDI family members, has shown therapeutic promise in multiple myeloma.[1][19] Conversely, more selective inhibitors like KSC-34, which preferentially targets the 'a' domain of PDIA1, are also being explored.[15] The choice between a pan-inhibitor and a selective inhibitor will likely depend on the specific disease context and the roles of different PDI isoforms in that pathology.

Therapeutic Landscape and Future Directions

The development of PDI inhibitors is a rapidly advancing field, with several compounds demonstrating preclinical efficacy in models of cancer, thrombosis, and neurodegenerative diseases.[1][3][4] To date, no PDI inhibitor has received FDA approval, and the clinical development of these agents is still in its early stages.[20]

Key Considerations for Drug Development:

  • Reversibility vs. Irreversibility: Irreversible inhibitors offer the advantage of prolonged target engagement, which can be beneficial for therapeutic efficacy.[][21] However, this can also increase the risk of off-target toxicity. Reversible inhibitors, both catalytic and allosteric, may offer a better safety profile.[14]

  • Oral Bioavailability and Pharmacokinetics: For chronic diseases, orally active inhibitors with favorable pharmacokinetic properties are highly desirable. PACMA 31 has been reported to be an orally active irreversible PDI inhibitor.[3][4]

  • Combination Therapies: PDI inhibitors have shown synergistic effects with other anticancer agents, such as proteasome inhibitors in multiple myeloma.[1] This suggests that combination therapies may be a promising clinical strategy.

Logical Relationship: From Inhibition Strategy to Therapeutic Outcome

G cluster_strategy Inhibition Strategy cluster_mechanism Cellular Mechanism cluster_outcome Therapeutic Outcome Catalytic Catalytic Inhibition (a/a' domains) ER_Stress ER Stress & UPR Activation Catalytic->ER_Stress Allosteric Allosteric Inhibition (b' domain) Allosteric->ER_Stress Antithrombotic Antithrombotic Effects Allosteric->Antithrombotic Apoptosis Apoptosis (e.g., in Cancer) ER_Stress->Apoptosis

Caption: The pathway from PDI inhibition strategy to potential therapeutic outcomes.

Conclusion

The choice between targeting the catalytic or allosteric site of PDI is not a matter of one being definitively superior to the other. Instead, it is a strategic decision that depends on the desired therapeutic outcome, the need for isoform selectivity, and the acceptable safety profile. Catalytic inhibitors offer a direct and potent means of shutting down PDI activity, while allosteric inhibitors provide a more nuanced approach with the potential for greater selectivity and unique modulatory effects. As our understanding of the complex biology of the PDI family grows, so too will our ability to design and develop novel inhibitors that can be precisely tailored to combat a range of challenging diseases.

References

  • Molecular determinants of allosteric modulation of protein disulfide isomerase by small-molecule b′-ligands. Redox Biology. [Link]

  • Molecular determinants of allosteric modulation of protein disulfide isomerase by small-molecule b'-ligands. PubMed. [Link]

  • Inhibitors of the protein disulfide isomerase family for the treatment of multiple myeloma. PLoS One. [Link]

  • Tuning isoform selectivity and bortezomib sensitivity with a new class of alkenyl indene PDI inhibitor. Bioorganic & Medicinal Chemistry. [Link]

  • Allosteric regulation. Wikipedia. [Link]

  • (PDF) Molecular Determinants of Allosteric Modulation of Protein Disulfide Isomerase by Small-Molecule b′-ligands. ResearchGate. [Link]

  • Allosteric inhibitors Definition. Fiveable. [Link]

  • Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents. Journal of Clinical Investigation. [Link]

  • Methods of measuring protein disulfide isomerase activity: a critical overview. Frontiers in Chemistry. [Link]

  • Non-Canonical, Strongly Selective Protein Disulfide Isomerases as Anticancer Therapeutic Targets. MDPI. [Link]

  • Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy. Cancer Medicine. [Link]

  • Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells. MDPI. [Link]

  • Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells. PMC. [Link]

  • What are the relative advantages (and disadvantages) of allosteric regulation versus covalent modification?. Vaia. [Link]

  • Terminology of Molecular Biology for Allosteric Inhibitors. GenScript. [Link]

  • Allosteric Modulation. OiPub. [Link]

  • Protein Disulfide Isomerase (PDI) Activity Assay Kit (Fluorometric). BioVision. [Link]

  • Allosteric Regulation, Enzymes & Modulation - Lesson. Study.com. [Link]

  • PDI activity assay based on the reduction and polymerisation of insulin.... ResearchGate. [Link]

  • Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma. AACR Publications. [Link]

  • Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents. JCI. [Link]

  • Protein disulfide isomerase a multifunctional protein with multiple physiological roles. Seminars in Cell & Developmental Biology. [Link]

  • Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment. PNAS. [Link]

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A Guide to the Experimental Validation of ER Stress Modulators: A Comparative Analysis of Salubrinal and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the validation of compounds targeting the Endoplasmic Reticulum (ER) stress response. While the initial compound of interest, 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL, is not characterized in publicly available scientific literature as an ER stress modulator, we will utilize the well-established selective inhibitor, Salubrinal , as a primary example. This guide will compare its effects and validation workflow against other common modulators, providing the necessary protocols and scientific rationale to empower your research.

The Endoplasmic Reticulum and the Unfolded Protein Response (UPR)

The ER is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, or the expression of mutant proteins, can disrupt the ER's protein-folding capacity. This leads to an accumulation of unfolded or misfolded proteins, a state known as ER stress.

To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is orchestrated by three main sensor proteins located on the ER membrane:

  • IRE1α (Inositol-requiring enzyme 1α)

  • PERK (PKR-like ER kinase)

  • ATF6 (Activating transcription factor 6)

The primary goals of the UPR are to restore ER homeostasis by reducing the protein load, increasing the protein-folding capacity, and clearing misfolded proteins. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic pathway, leading to cell death, often through the induction of the transcription factor CHOP.

Below is a diagram illustrating the core pathways of the UPR.

Caption: The Unfolded Protein Response (UPR) signaling pathways.

Comparative Analysis of ER Stress Modulators

Validating a novel compound requires comparing its performance against well-understood alternatives. Here, we compare Salubrinal with other common chemical modulators. Salubrinal is a selective inhibitor of the complex that dephosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), thereby prolonging its phosphorylated state and attenuating protein synthesis. Other compounds, like TUDCA and 4-PBA, act as chemical chaperones, aiding in protein folding directly.

CompoundMechanism of ActionPrimary UPR Branch AffectedTypical Working ConcentrationKey AdvantagesKey Limitations
Salubrinal Inhibits GADD34/PP1c complex, preventing p-eIF2α dephosphorylation.PERK10-75 µMHighly selective for the PERK-eIF2α branch; potent protective effect.Can have off-target effects at high concentrations; does not address the root cause of misfolded proteins.
TUDCA (Tauroursodeoxycholic acid)Chemical chaperone; stabilizes protein conformation and facilitates folding.All (by reducing protein load)100 µM - 2 mMBroadly effective; low toxicity; clinically relevant.Less potent than targeted inhibitors; mechanism is non-specific.
4-PBA (4-Phenylbutyric acid)Chemical chaperone; aids in protein folding and trafficking.All (by reducing protein load)1-10 mMFDA-approved for other indications; well-documented.Requires high (millimolar) concentrations; potential for non-specific effects.
Tunicamycin (Inducer)N-glycosylation inhibitor, causes accumulation of unfolded glycoproteins.All (induces global ER stress)1-10 µg/mLPotent and widely used positive control for UPR activation.Highly toxic; induces a very strong, often terminal, UPR.
Thapsigargin (Inducer)SERCA pump inhibitor, depletes ER calcium stores, impairing chaperone function.All (induces global ER stress)0.5-2 µMRapid and robust induction of the UPR.Highly toxic; mechanism is independent of protein synthesis rate.

Experimental Validation Workflow

The core of validating a compound like Salubrinal involves a three-stage process: inducing ER stress, applying the therapeutic compound, and measuring the downstream effects on UPR markers and cell viability.

Validation_Workflow cluster_setup Phase 1: Experimental Setup cluster_analysis Phase 2: Molecular Analysis cluster_outcome Phase 3: Phenotypic Analysis start Seed Cells inducer Induce ER Stress (e.g., Tunicamycin) start->inducer treatment Treat with Modulator (e.g., Salubrinal) inducer->treatment harvest Harvest Cells (Lysate & RNA) treatment->harvest viability Cell Viability Assay (e.g., MTT, Annexin V) treatment->viability Parallel Plate wb Western Blot (Protein Markers) harvest->wb qpcr RT-qPCR (Gene Expression) harvest->qpcr data Data Analysis & Interpretation wb->data qpcr->data viability->data

Caption: General workflow for validating an ER stress modulating compound.

Protocol 1: Induction of ER Stress and Compound Treatment

This protocol provides a general guideline. Optimal cell density, inducer concentration, and treatment time should be determined empirically for your specific cell line.

  • Cell Seeding: Seed your cells of interest (e.g., HeLa, SH-SY5Y) in appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for viability). Allow cells to adhere and reach 70-80% confluency.

  • Pre-treatment (for inhibitors): For protective-effect studies, pre-treat cells with your modulator (e.g., Salubrinal, 25 µM) or vehicle control (e.g., DMSO) for 1-2 hours. Causality: This allows the inhibitor to be active within the cell before the onset of stress, mimicking a therapeutic scenario.

  • Induction: Add the ER stress inducer (e.g., Tunicamycin, 2 µg/mL) to the appropriate wells. Include wells with inducer alone, modulator alone, and vehicle alone as controls.

  • Incubation: Incubate the cells for the desired time period. A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended to capture different phases of the UPR.

  • Harvesting: After incubation, proceed immediately to harvesting for molecular analysis or perform cell viability assays.

Protocol 2: Western Blotting for UPR Markers

Western blotting is essential for observing changes in key UPR protein levels and their phosphorylation status, which indicates pathway activation.

  • Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Trustworthiness: Phosphatase inhibitors are critical for preserving the phosphorylation state of proteins like PERK and eIF2α.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST. Causality: Blocking prevents non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key UPR markers (e.g., p-PERK, p-eIF2α, ATF4, CHOP, BiP/GRP78, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome for Salubrinal: Compared to cells treated with Tunicamycin alone, cells co-treated with Salubrinal should show a sustained or increased level of p-eIF2α but a significant reduction in the downstream expression of ATF4 and, subsequently, CHOP.

Protocol 3: RT-qPCR for UPR Target Genes

RT-qPCR measures changes in the mRNA levels of UPR target genes, providing insight into the transcriptional response.

  • RNA Extraction: Extract total RNA from cells using a column-based kit or TRIzol reagent.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers for target genes (e.g., HSPA5 (BiP), DDIT3 (CHOP), spliced XBP1), and a housekeeping gene (e.g., ACTB, GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Expected Outcome for Salubrinal: Salubrinal treatment should lead to a significant decrease in the Tunicamycin-induced upregulation of DDIT3 (CHOP) mRNA. It should not directly affect the splicing of XBP1, as that is mediated by the IRE1α branch.

Protocol 4: Cell Viability and Apoptosis Assays

These assays determine if the compound has a protective or toxic effect on cells under ER stress.

  • MTT Assay (Metabolic Activity):

    • After treatment in a 96-well plate, add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm. A higher absorbance correlates with higher cell viability.

  • Annexin V/PI Staining (Apoptosis):

    • Harvest cells (including floating cells).

    • Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the cell populations (live, early apoptotic, late apoptotic) using a flow cytometer.

Expected Outcome for Salubrinal: In cells treated with Tunicamycin, the addition of Salubrinal should result in significantly higher cell viability (MTT) and a lower percentage of Annexin V-positive (apoptotic) cells.

Conclusion and Future Directions

The validation of a potential ER stress modulator requires a multi-faceted approach. By comparing the effects of a novel compound against established modulators like Salubrinal, TUDCA, and 4-PBA, researchers can elucidate its mechanism and therapeutic potential. The protocols outlined above provide a robust framework for assessing a compound's impact on specific UPR branches at the protein and transcript level, and ultimately, on cell fate. Any novel compound, such as the hypothetical 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL, would need to be subjected to this rigorous validation pipeline to characterize its activity and establish its value as a research tool or potential therapeutic.

References

  • Boyce, M., Bryant, K. F., Jousse, C., Long, K., Harding, H. P., Scheuner, D., ... & Yuan, J. (2005). A selective inhibitor of eIF2alpha dephosphorylation protects cells from ER stress. Science, 307(5711), 935-939. [Link]

  • Xie, Q., Khaoustov, V. I., Chung, C. C., Sohn, J., Krishnan, B., Lewis, D. E., & Yoffe, B. (2002). Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation. Hepatology, 36(3), 592-601. [Link]

  • Kolb, P. S., Ayaub, E. A., Zhou, W., Smith, C. J., & E-mail, R. M. K. (2015). 4-phenylbutyrate ameliorates diabetic nephropathy by modulating endoplasmic reticulum stress. American Journal of Physiology-Renal Physiology, 308(8), F926-F941. [Link]

  • Oslowski, C. M., & Urano, F. (2011). Measuring ER stress and the unfolded protein response (UPR) using mammalian tissue culture cells. JoVE (Journal of Visualized Experiments), (49), e2366. [Link]

  • Sehgal, P., Szalai, P., Olesen, C., Praetorius, H. A., Nissen, P., Møller, J. V., & Engedal, N. (2017). The SERCA pump inhibitor thapsigargin is a widely used experimental tool, but its effects on cells are often misinterpreted. Biochemical Journal, 474(12), 2003-2010. [Link]

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Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL
Reactant of Route 2
2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL

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